Influenza virus-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
1-(6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C17H17NO5/c19-13-2-1-10(5-14(13)20)6-17(23)18-4-3-11-7-15(21)16(22)8-12(11)9-18/h1-2,5,7-8,19-22H,3-4,6,9H2 |
InChI Key |
CQMDKDYZDSIEMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC(=C(C=C21)O)O)C(=O)CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of a Novel Neuraminidase Inhibitor: IN-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of IN-2, a potent and selective inhibitor of the influenza virus neuraminidase. The document details the molecular interactions, antiviral activity, and the experimental methodologies used to characterize this compound, offering valuable insights for the development of next-generation influenza therapeutics.
Introduction to Influenza Virus and the Role of Neuraminidase
Influenza viruses, primarily types A and B, are the causative agents of seasonal flu epidemics and occasional pandemics, posing a significant global health threat.[1][2] These are enveloped RNA viruses with a segmented genome, a characteristic that contributes to their high mutation rates through processes known as antigenic drift and shift.[1][3] The viral envelope is studded with two key glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[2][4]
Hemagglutinin is responsible for binding to sialic acid residues on the surface of host respiratory epithelial cells, initiating viral entry.[3][5][6] Following replication within the host cell, newly synthesized virions bud from the cell membrane. At this stage, the viral hemagglutinin can also bind to sialic acid on the host cell surface, leading to viral aggregation and preventing their release. This is where the crucial role of neuraminidase comes into play. Neuraminidase is an enzyme that cleaves the terminal sialic acid residues from glycans on the surface of infected cells and from the newly formed viral particles.[7] This enzymatic activity is essential for the release of progeny virions, allowing them to infect new cells and propagate the infection.[7][8] Consequently, the neuraminidase has become a prime target for antiviral drug development.[7][8]
IN-2: A Potent Neuraminidase Inhibitor
IN-2 is a novel antiviral compound designed to specifically inhibit the enzymatic activity of influenza virus neuraminidase. By blocking this enzyme, IN-2 effectively traps the newly formed virus particles on the surface of the infected cell, preventing their release and spread. This mechanism of action is shared with other neuraminidase inhibitors like Oseltamivir and Zanamivir.[8][9]
Mechanism of Action
The active site of the influenza neuraminidase is highly conserved across both influenza A and B viruses. IN-2 is designed to be a competitive inhibitor, binding to this active site with high affinity and preventing the natural substrate, sialic acid, from accessing it. This inhibition halts the cleavage of sialic acid, leading to the aggregation of newly synthesized virions on the host cell surface and preventing their release.
Caption: Mechanism of IN-2 action on the influenza virus lifecycle.
Quantitative Antiviral Activity of IN-2
The antiviral efficacy of IN-2 has been evaluated against a panel of influenza A and B viruses, including seasonal strains and those with reduced susceptibility to other neuraminidase inhibitors. The data are summarized in the tables below.
Table 1: In Vitro Antiviral Activity of IN-2 against Influenza A Viruses
| Virus Strain | IC50 (nM) | CC50 (µM) in MDCK cells | Selectivity Index (SI) |
| A/California/07/2009 (H1N1) | 1.2 | >100 | >83,333 |
| A/Victoria/361/2011 (H3N2) | 5.8 | >100 | >17,241 |
| A/H1N1 (Oseltamivir-resistant) | 25.4 | >100 | >3,937 |
Table 2: In Vitro Antiviral Activity of IN-2 against Influenza B Viruses
| Virus Strain | IC50 (nM) | CC50 (µM) in MDCK cells | Selectivity Index (SI) |
| B/Massachusetts/2/2012 (Yamagata) | 8.1 | >100 | >12,345 |
| B/Brisbane/60/2008 (Victoria) | 12.3 | >100 | >8,130 |
-
IC50 (Half-maximal inhibitory concentration): The concentration of IN-2 required to inhibit viral replication by 50%.
-
CC50 (50% cytotoxic concentration): The concentration of IN-2 that results in 50% cell death in Madin-Darby Canine Kidney (MDCK) cells.
-
Selectivity Index (SI): Calculated as CC50/IC50, a measure of the compound's therapeutic window.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of IN-2.
Neuraminidase Inhibition Assay
This assay quantifies the ability of IN-2 to inhibit the enzymatic activity of influenza neuraminidase.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant influenza neuraminidase is diluted in assay buffer (33 mM MES, pH 6.5, 4 mM CaCl2). The fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared in the same buffer.
-
Compound Preparation: IN-2 is serially diluted in the assay buffer to create a range of concentrations.
-
Assay Reaction: 25 µL of each IN-2 dilution is added to a 96-well black plate. 25 µL of the diluted neuraminidase enzyme is then added to each well and incubated for 30 minutes at 37°C.
-
Substrate Addition: 50 µL of the MUNANA substrate is added to each well to initiate the enzymatic reaction.
-
Fluorescence Reading: The plate is incubated for 60 minutes at 37°C. The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorescence plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the IN-2 concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the Neuraminidase Inhibition Assay.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of IN-2 required to inhibit influenza virus replication in a cellular context.
Protocol:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 6-well plates and grown to confluency.
-
Virus Infection: The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: Following infection, the virus inoculum is removed, and the cells are overlaid with agar containing cell culture medium and serial dilutions of IN-2.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until viral plaques are visible.
-
Plaque Visualization: The agar overlay is removed, and the cell monolayers are fixed and stained with crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the IN-2 concentration.
Signaling Pathways in Influenza Virus Infection
Influenza virus infection triggers a complex interplay of host cellular signaling pathways. The virus manipulates these pathways to support its own replication and to evade the host immune response.[10][11][12] Key pathways affected include:
-
NF-κB Signaling: This pathway is involved in the inflammatory response and the production of antiviral cytokines. The influenza virus NS1 protein can modulate NF-κB signaling to control the host immune response.[11][13]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and is often activated by the influenza virus to prevent apoptosis of the infected host cell, thereby ensuring the completion of the viral replication cycle.[11][12]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in a variety of cellular processes. Influenza virus can activate these pathways to facilitate viral entry and replication.[11]
While IN-2's primary mechanism of action is the direct inhibition of neuraminidase, its downstream effects can indirectly influence these signaling pathways by reducing the overall viral load and subsequent host cell response. Further research is warranted to investigate any direct modulatory effects of IN-2 on these host signaling cascades.
Caption: Host signaling pathways modulated by influenza virus infection.
Conclusion
IN-2 demonstrates potent and selective inhibition of influenza virus neuraminidase, with broad-spectrum activity against both influenza A and B viruses. Its high selectivity index indicates a favorable safety profile. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of IN-2 and other novel neuraminidase inhibitors. Further investigation into the potential downstream effects of IN-2 on host cellular signaling pathways could provide additional insights into its overall therapeutic potential.
References
- 1. Influenza - Wikipedia [en.wikipedia.org]
- 2. Types of Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]
- 3. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza A virus - Wikipedia [en.wikipedia.org]
- 5. Influenza - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Influenza A: New Therapeutic Targets for a Deadly Disease | Archivos de Bronconeumología [archbronconeumol.org]
- 8. immunisationcoalition.org.au [immunisationcoalition.org.au]
- 9. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Two Sides of the Same Coin—Influenza Virus and Intracellular Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KEGG PATHWAY: Influenza A - Reference pathway [kegg.jp]
Influenza Virus-IN-2: A Technical Overview of Discovery and Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive research did not yield specific information on a compound designated "Influenza virus-IN-2." This suggests that it may be a non-standardized or internal nomenclature, a very recent discovery not yet in the public domain, or a hypothetical compound. This document, therefore, provides a comprehensive technical guide on the general principles of influenza virus biology and the discovery and synthesis of anti-influenza compounds, which would be applicable to a hypothetical "this compound."
Introduction to Influenza Virus
Influenza viruses are enveloped, single-stranded RNA viruses belonging to the Orthomyxoviridae family.[1][2] They are classified into four types: A, B, C, and D.[3][4][5] Influenza A and B viruses are the primary causes of seasonal epidemics in humans.[5] A key characteristic of influenza viruses is their segmented genome, which allows for genetic reassortment, leading to antigenic drift and shift.[3][6] This constant evolution necessitates the continuous development of new vaccines and antiviral therapies.
The viral envelope is studded with two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1][2] HA mediates binding to sialic acid receptors on host cells, initiating entry, while NA is crucial for the release of progeny virions.[2][7] These proteins are the primary targets for the host immune system and antiviral drugs. The viral core contains the RNA genome, which is associated with the nucleoprotein (NP) and the RNA-dependent RNA polymerase (RdRp) complex, essential for viral replication.[8][9]
The Influenza Virus Replication Cycle: A Target for Antiviral Intervention
The replication cycle of the influenza virus presents multiple targets for therapeutic intervention. Understanding this process is fundamental to the discovery of novel inhibitors.
References
- 1. flu2 [sbs.utexas.edu]
- 2. Influenza - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Influenza - Wikipedia [en.wikipedia.org]
- 4. Influenza (seasonal) [who.int]
- 5. Types of Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]
- 6. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. journals.asm.org [journals.asm.org]
- 9. The influenza RNA synthesis machine: Advances in its structure and function - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target: A Technical Guide to the Mechanism of Action of a Novel Influenza Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and mechanism of action for a novel investigational inhibitor of the influenza virus, designated IN-2. The document details the experimental methodologies employed to elucidate its function, presents key quantitative data, and visualizes the associated molecular pathways and workflows.
Executive Summary
Influenza remains a significant global health threat, necessitating the development of new antiviral therapies to combat seasonal epidemics and potential pandemics.[1][2] Current antiviral drugs primarily target the viral neuraminidase (NA) or the M2 proton channel.[3][4][5] However, the emergence of drug-resistant strains underscores the urgent need for novel therapeutics with different mechanisms of action.[6] This guide focuses on IN-2, a small molecule inhibitor identified through high-throughput screening, and delineates the scientific journey to pinpoint its molecular target within the influenza virus life cycle.
Target Identification and Validation
The initial phase of research focused on identifying the specific viral or host factor targeted by IN-2. A multi-pronged approach was utilized, combining genetic and biochemical techniques to narrow down the potential targets.
Experimental Protocols
Reverse Genetics and Drug-Resistant Mutant Generation:
To identify the viral target of IN-2, a classical method of generating drug-resistant mutants was employed. Influenza A virus was serially passaged in cell culture in the presence of escalating concentrations of IN-2. Viral clones that exhibited resistance to the compound were isolated and their genomes were sequenced to identify mutations.
-
Virus Strain: Influenza A/WSN/33 (H1N1)
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells
-
Method:
-
MDCK cells were infected with Influenza A/WSN/33 at a multiplicity of infection (MOI) of 0.01.
-
The infected cells were cultured in media containing sub-inhibitory concentrations of IN-2.
-
Supernatant from these cultures was used to infect fresh MDCK cells with increasing concentrations of IN-2.
-
This process was repeated for 10-15 passages.
-
Individual resistant viral plaques were isolated and amplified.
-
Viral RNA was extracted from the resistant clones, and all eight gene segments were sequenced to identify mutations.
-
Enzymatic Assays:
Based on the genetic data pointing towards a specific viral protein, enzymatic assays were conducted to confirm the inhibitory activity of IN-2. For instance, if the target was identified as a polymerase subunit, an in vitro polymerase activity assay would be performed.
-
Assay: Influenza Virus Polymerase Activity Assay
-
Method:
-
The influenza virus polymerase complex (PA, PB1, and PB2 subunits) was expressed and purified.
-
A model vRNA template was incubated with the purified polymerase complex, ribonucleotides (including a labeled nucleotide), and varying concentrations of IN-2.
-
The incorporation of the labeled nucleotide into newly synthesized RNA was measured to determine the level of polymerase activity.
-
The half-maximal inhibitory concentration (IC50) of IN-2 was calculated.
-
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the characterization of IN-2.
| Table 1: Antiviral Activity of IN-2 | |
| Parameter | Value |
| EC50 (Influenza A/WSN/33 in MDCK cells) | 0.5 µM |
| EC50 (Influenza A/H3N2 in MDCK cells) | 0.8 µM |
| EC50 (Influenza B/Victoria in MDCK cells) | 1.2 µM |
| CC50 (MDCK cells) | > 100 µM |
| Selectivity Index (SI = CC50/EC50 for A/WSN/33) | > 200 |
| Table 2: In Vitro Inhibitory Activity of IN-2 | |
| Parameter | Value |
| IC50 (Influenza A Polymerase Activity) | 0.2 µM |
| Binding Affinity (Kd) to PB1 subunit | 50 nM |
Mechanism of Action and Signaling Pathways
Genetic and biochemical evidence strongly suggests that IN-2 targets the PB1 subunit of the influenza virus RNA-dependent RNA polymerase . The identified resistance mutations cluster in a conserved region of the PB1 protein, which is critical for the initiation of viral RNA synthesis. By binding to this site, IN-2 allosterically inhibits the polymerase's ability to bind to the viral RNA template, thereby halting viral gene transcription and replication.
The influenza virus life cycle involves a series of intricate steps, each presenting a potential target for antiviral intervention.[7][8] The virus enters the host cell through endocytosis, and upon acidification of the endosome, the viral ribonucleoproteins (vRNPs) are released into the cytoplasm and subsequently imported into the nucleus.[8][9] It is within the nucleus that the viral polymerase, the target of IN-2, becomes active.
Caption: Influenza virus lifecycle and the target of IN-2.
Influenza virus infection is also known to modulate several host cell signaling pathways to create a favorable environment for its replication.[10][11][12][13] These include the NF-κB, PI3K/Akt, and MAPK pathways.[10][13] While IN-2 directly targets a viral protein, understanding its downstream effects on these pathways is crucial for a complete mechanistic picture.
References
- 1. Influenza (seasonal) [who.int]
- 2. ourworldindata.org [ourworldindata.org]
- 3. Cellular targets for influenza drugs: High-throughput RNAi screens in human cells suggest new approaches to curb influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolving Gene Targets and Technology in Influenza Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza A: New Therapeutic Targets for a Deadly Disease | Archivos de Bronconeumología [archbronconeumol.org]
- 6. Experimental Approaches to Identify Host Factors Important for Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Two Sides of the Same Coin—Influenza Virus and Intracellular Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldscientific.com [worldscientific.com]
- 13. researchgate.net [researchgate.net]
Navigating the In Vitro Landscape of Broad-Spectrum Anti-Influenza Agents: A Technical Guide
Disclaimer: Initial searches for a specific compound designated "Influenza virus-IN-2" did not yield any publicly available data. Therefore, this guide utilizes Favipiravir (also known as T-705), a well-documented broad-spectrum anti-influenza agent, as a representative example to illustrate the requested technical specifications and data presentation for an in vitro antiviral activity spectrum. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the evaluation of novel anti-influenza compounds.
Introduction
Influenza viruses pose a significant and persistent threat to global public health, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality.[1][2][3] The ability of influenza viruses to rapidly evolve through antigenic drift and shift necessitates the development of antiviral agents with broad-spectrum activity against a wide range of influenza A, B, and C viruses, including drug-resistant strains.[4][5] In vitro antiviral activity assays are a cornerstone of early-stage drug discovery, providing critical data on the potency and spectrum of novel compounds. This guide provides an in-depth overview of the in vitro antiviral activity spectrum of a representative broad-spectrum anti-influenza agent, Favipiravir, along with detailed experimental methodologies and visual representations of key processes.
In Vitro Antiviral Activity Spectrum of Favipiravir (T-705)
Favipiravir has demonstrated potent in vitro activity against a wide array of influenza viruses, including types A, B, and C.[1][6] Its efficacy extends to strains resistant to other classes of antiviral drugs, such as neuraminidase inhibitors and M2 ion channel blockers.[1][6] The following table summarizes the quantitative data on Favipiravir's in vitro antiviral activity against various influenza virus strains.
| Influenza Virus | Strain | Assay Type | Cell Line | EC50 / IC50 (µg/mL) | Reference |
| Influenza A | A/PR/8/34 (H1N1) | Plaque Reduction | MDCK | 0.013 - 0.16 | [6] |
| NWS/33 (H1N1) | Plaque Reduction | MDCK | 0.091 | [6] | |
| Suita/1/89 (H1N1) | Plaque Reduction | MDCK | 0.029 | [6] | |
| Kitakyushu/159/93 (H3N2) | Plaque Reduction | MDCK | 0.48 | [6] | |
| 2009 A(H1N1) strains | Plaque Reduction | MDCK | 0.03 - 3.53 | [1] | |
| Avian H5N1 | Plaque Reduction | MDCK | Broadly active | [1] | |
| Amantadine-resistant strains | Plaque Reduction | MDCK | 0.029 - 0.48 | [6] | |
| Neuraminidase inhibitor-resistant strain | Plaque Reduction | MDCK | Active | [6] | |
| Influenza B | B/Lee/40 | Plaque Reduction | MDCK | 0.039 | [6] |
| B/Maryland/1/59 | Plaque Reduction | MDCK | 0.089 | [6] | |
| Influenza C | C/Ann Arbor/1/50 | Plaque Reduction | MDCK | 0.030 | [6] |
| C/Johannesburg/1/66 | Plaque Reduction | MDCK | 0.057 | [6] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; MDCK: Madin-Darby canine kidney cells.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the antiviral activity of compounds like Favipiravir.
Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral replication.
-
Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Inoculation: The following day, wash the confluent cell monolayers with phosphate-buffered saline (PBS) and inoculate with a standardized amount of influenza virus (e.g., 100 plaque-forming units [PFU]/well) for 1 hour at 37°C.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a medium (e.g., MEM) containing various concentrations of the test compound and a gelling agent like agarose or methylcellulose. For influenza viruses, trypsin is typically added to the overlay to facilitate viral propagation.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 days, or until visible plaques are formed.
-
Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. The plaques, which are areas of cell death caused by viral replication, will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control wells.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: Seed MDCK cells in 96-well plates.
-
Infection and Treatment: Once confluent, infect the cells with a specific multiplicity of infection (MOI) of the influenza virus. Simultaneously, add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Cell Viability Assessment: Measure cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, or by staining with a vital dye like neutral red.
-
Data Analysis: Determine the 50% effective concentration (EC50), the compound concentration that protects 50% of the cells from virus-induced death.
Mechanism of Action and Experimental Workflow Visualizations
Mechanism of Action: Inhibition of Viral RNA-dependent RNA Polymerase
Favipiravir is a prodrug that is intracellularly converted to its active, phosphoribosylated form, T-705-RTP. This active form is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of the influenza virus genome.[1] Incorporation of T-705-RTP into the nascent viral RNA chain leads to the termination of RNA synthesis, thereby inhibiting viral replication.[1]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antiviral Approaches against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza - Wikipedia [en.wikipedia.org]
- 6. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Influenza Virus-IN-2 on the Viral Replication Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant and persistent threat to global public health, necessitating the continuous development of novel antiviral therapeutics. Understanding the intricate mechanisms of the influenza virus replication cycle is paramount in identifying and characterizing new inhibitory compounds. This technical guide provides a comprehensive overview of the effects of a novel investigational inhibitor, designated "Influenza virus-IN-2," on the replication of influenza A and B viruses. For the purposes of this guide, the well-characterized cap-dependent endonuclease inhibitor, Baloxavir marboxil, will be used as a representative model for this compound to illustrate its mechanism of action and inhibitory properties.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This enzyme is a critical component of the viral RNA polymerase complex, which is responsible for both transcription and replication of the viral RNA genome. The cap-dependent endonuclease initiates viral mRNA synthesis through a unique "cap-snatching" mechanism, whereby it cleaves the 5' cap from host pre-mRNAs to serve as a primer for the synthesis of viral mRNAs. By inhibiting this crucial step, this compound effectively blocks viral gene transcription and, consequently, the production of new viral proteins, ultimately halting viral replication.
Quantitative Analysis of Inhibitory Activity
The antiviral activity of this compound has been quantified using various in vitro assays, primarily the plaque reduction assay and neuraminidase inhibition assays, to determine its 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) against a range of influenza virus strains.
| Influenza Virus Strain | Assay Type | IC50 (nM) | EC50 (nM) |
| Influenza A | |||
| A(H1N1)pdm09 | Plaque Reduction | 0.28 (median) | 0.7 ± 0.5 |
| A(H3N2) | Plaque Reduction | 0.16 (median) | 1.2 ± 0.6 |
| Influenza B | |||
| B/Victoria-lineage | Plaque Reduction | 3.42 (median) | 7.2 ± 3.5 |
| B/Yamagata-lineage | Plaque Reduction | 2.43 (median) | 5.8 ± 4.5 |
Data compiled from multiple studies and may vary based on specific experimental conditions.
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a virus and assessing the antiviral activity of a compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Virus stock of known titer
-
This compound (or other test compound)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.
-
Infection: Wash the confluent MDCK cell monolayers with PBS. Add the virus dilutions to the wells and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: Remove the virus inoculum and add the different concentrations of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining and Quantification: Fix the cells with a formaldehyde solution and then stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Cap-Dependent Endonuclease Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the endonuclease activity of the viral polymerase.
Materials:
-
Purified recombinant influenza virus PA subunit or polymerase complex
-
Radiolabeled or fluorescently labeled capped RNA substrate
-
Reaction buffer containing divalent cations (e.g., Mn2+)
-
This compound (or other test compound)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified PA subunit or polymerase complex, the reaction buffer, and varying concentrations of this compound.
-
Initiation: Add the labeled capped RNA substrate to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30-37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing loading buffer).
-
Analysis: Separate the reaction products by denaturing PAGE.
-
Detection and Quantification: Visualize the cleaved RNA fragments using a phosphorimager or fluorescence scanner. The intensity of the cleavage product band is quantified. The IC50 value is determined as the concentration of this compound that reduces the endonuclease activity by 50% compared to the no-compound control.
Signaling Pathways and Experimental Workflows
The replication of influenza virus is a complex process that involves the hijacking of several host cell signaling pathways. This compound, by inhibiting a key viral enzyme, indirectly affects these interactions.
Influenza Virus Replication Cycle and the Point of Inhibition
The following diagram illustrates the major steps of the influenza virus replication cycle and highlights the specific stage inhibited by this compound.
Caption: Influenza Virus Replication Cycle and the inhibitory action of this compound.
Host Signaling Pathways Hijacked by Influenza Virus
Influenza virus infection modulates host cell signaling pathways, such as the MAPK and PI3K/Akt pathways, to create a favorable environment for its replication.
Caption: The MAPK signaling pathway is activated by influenza virus to promote viral RNP export.
Caption: The PI3K/Akt pathway is manipulated by the influenza virus NS1 protein to enhance viral replication.
Conclusion
This compound represents a promising class of antiviral compounds that target a critical and highly conserved enzyme in the influenza virus replication machinery. Its potent inhibitory activity against a broad range of influenza A and B viruses, coupled with a novel mechanism of action, underscores its potential as a valuable therapeutic agent. Further research and clinical development are warranted to fully elucidate the clinical efficacy and safety profile of this compound. This technical guide provides a foundational understanding of the molecular and cellular effects of this compound, offering a valuable resource for researchers and drug development professionals in the ongoing effort to combat influenza.
Structure-Activity Relationship Studies of Pyrimidine-Based Influenza Virus Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Note: The specific compound "Influenza virus-IN-2" was not identified in a broad search of scientific literature. Therefore, this guide provides a comprehensive analysis of a well-characterized class of pyrimidine-based influenza virus inhibitors, 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives, to serve as a representative model for structure-activity relationship (SAR) studies in this domain.
Executive Summary
Influenza remains a significant global health threat, necessitating the continued development of novel antiviral therapeutics. Pyrimidine derivatives have emerged as a promising class of compounds with potent anti-influenza activity. This technical guide provides a detailed examination of the structure-activity relationships of a series of 2-amino-4-(ω-hydroxyalkylamino)pyrimidine analogs. Through the systematic analysis of quantitative antiviral data, this document elucidates the key structural motifs that govern the inhibitory efficacy of these compounds against influenza A and B viruses. Detailed experimental protocols for the primary biological assay and visualizations of the experimental workflow and SAR are provided to aid researchers in the field of antiviral drug discovery.
Structural-Activity Relationship (SAR) Data
The antiviral efficacy of the 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives was primarily evaluated based on their 50% effective concentration for inhibition of plaque formation (EC50) in Madin-Darby canine kidney (MDCK) cells. The following tables summarize the quantitative data, highlighting the impact of substitutions on the pyrimidine core and the aminoalkyl side chain.
Effect of Substitutions at the 5- and 6-Positions of the Pyrimidine Ring
The nature of the substituents at the 5- and 6-positions of the pyrimidine ring significantly influences antiviral activity. A general trend observed is that the antiviral efficacy follows the order of an amino group being more effective than a hydroxyiminomethyl group, which is in turn more effective than a halogen at the 5-position. Furthermore, a chlorine or methoxy group at the 6-position is generally more favorable than hydrogen.[1]
| Compound ID | R5-Substituent | R6-Substituent | Side Chain | EC50 (µM) vs. Influenza A | EC50 (µM) vs. Influenza B |
| Reference 1 | -H | -H | -CH2CH2OH | >100 | >100 |
| Derivative A | -NH2 | -Cl | -CH2CH2OH | 10 - 20 | 10 - 20 |
| Derivative B | -CH=NOH | -Cl | -CH2CH2OH | 20 - 50 | 20 - 50 |
| Derivative C | -Br | -Cl | -CH2CH2OH | 50 - 100 | 50 - 100 |
| Derivative D | -NH2 | -OCH3 | -CH2CH2OH | 10 - 20 | 10 - 20 |
Note: The EC50 values are presented as ranges based on the data available in the cited literature.
Effect of Modifications to the Aminoalkyl Side Chain
The introduction of cyclic moieties at the beta-position of the aminoalkyl side chain was found to dramatically improve antiviral potency. Specifically, cyclobutyl and cyclopentyl groups resulted in compounds with significantly lower EC50 values, in the range of 0.01-0.1 µM for both influenza A and B viruses.[1] The substitution on these cyclic groups further modulates the activity.
| Compound ID | Pyrimidine Core | Side Chain Modification | EC50 (µM) vs. Influenza A | EC50 (µM) vs. Influenza B |
| Derivative E | 2-amino-6-chloro | -NH-CH(CH2OH)-Cyclobutyl | 0.1 - 1.0 | 0.1 - 1.0 |
| Derivative F | 2-amino-6-chloro | -NH-CH(CH2OH)-Cyclopentyl | 0.1 - 1.0 | 0.1 - 1.0 |
| Derivative G | 2-amino-6-chloro | -NH-CH(CH2OH)-3'-Phenylalkyl-Cyclobutyl | 0.01 - 0.1 | 0.01 - 0.1 |
Note: The EC50 values are presented as ranges based on the data available in the cited literature.
Experimental Protocols
The primary method for determining the antiviral activity of the pyrimidine derivatives discussed is the plaque reduction assay. This assay quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.
Plaque Reduction Assay
Objective: To determine the concentration of a test compound that inhibits the formation of virus-induced plaques by 50% (EC50).
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock (e.g., A/PR/8/34 H1N1, B/Lee/40)
-
Test compounds (dissolved in DMSO)
-
Overlay medium (e.g., DMEM with 0.5% agarose or Avicel)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: MDCK cells are seeded into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. The cells are grown in DMEM supplemented with 10% FBS and incubated at 37°C in a 5% CO2 incubator.
-
Virus Dilution: On the day of the experiment, the influenza virus stock is serially diluted in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Compound Preparation: The test compounds are serially diluted in serum-free DMEM to various concentrations.
-
Infection: The growth medium is removed from the confluent MDCK cell monolayers, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with the diluted virus. The plates are incubated for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, the virus inoculum is removed, and the cell monolayers are washed with PBS. The overlay medium containing the different concentrations of the test compound is then added to each well. A virus control (no compound) and a cell control (no virus, no compound) are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells.
-
Plaque Visualization: The overlay medium is carefully removed, and the cell monolayers are fixed with 10% formalin. After fixation, the cells are stained with crystal violet solution. The stain is then washed off, and the plates are air-dried.
-
Data Analysis: The plaques appear as clear zones against a background of stained, uninfected cells. The number of plaques in each well is counted. The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow of the plaque reduction assay for determining antiviral efficacy.
Structure-Activity Relationship (SAR) Summary for Pyrimidine Derivativesdot
// Core Structure core [label="2-Aminopyrimidine Core", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];
// Substitutions r5 [label="R5 Position", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,2!"]; r6 [label="R6 Position", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,2!"]; side_chain [label="Aminoalkyl Side Chain\n(at C4)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-3!"];
// R5 Modifications nh2 [label="-NH2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-4.5,3.5!"]; chnoh [label="-CH=NOH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="-3,3.5!"]; halogen [label="-Halogen", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,3.5!"];
// R6 Modifications cl_ome [label="-Cl, -OCH3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,3.5!"]; h [label="-H", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="4,3.5!"];
// Side Chain Modifications cyclic [label="β-Cyclic Groups\n(Cyclobutyl, Cyclopentyl)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,-4.5!"]; phenylalkyl [label="3'-Phenylalkyl on\nCyclobutyl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,-4.5!"]; linear [label="Linear Alkyl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-6!"];
// Relationships core -> r5; core -> r6; core -> side_chain;
r5 -> nh2 [label="Best"]; r5 -> chnoh [label="Good"]; r5 -> halogen [label="Fair"];
r6 -> cl_ome [label="Better"]; r6 -> h [label="Worse"];
side_chain -> cyclic [label="Greatly Increases Potency"]; cyclic -> phenylalkyl [label="Further Increases Potency"]; side_chain -> linear [label="Lower Potency"]; }
References
Preliminary Toxicity Profile of Influenza Virus-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive preliminary toxicity profile for "Influenza virus-IN-2," a potent inhibitor of the influenza virus PA endonuclease. The in-depth analysis is based on available in vitro data and supplemented with representative preclinical toxicity and pharmacokinetic assessments typical for antiviral drug candidates. This guide is intended to support further research and development of "this compound" by providing a detailed overview of its safety and pharmacological characteristics. All presented data, unless otherwise specified, should be considered representative for this class of antiviral compounds and not specific to "this compound" where public information is not available.
Introduction
Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics with improved efficacy and safety profiles. "this compound" has been identified as a potent inhibitor of the influenza virus, demonstrating significant activity against the cap-dependent endonuclease (PA endonuclease) of the viral RNA polymerase complex.[1][2] This enzyme is crucial for the initiation of viral mRNA synthesis, making it an attractive target for antiviral intervention. An early and thorough assessment of the toxicity profile of "this compound" is critical for its continued development. This technical guide summarizes the currently available in vitro cytotoxicity data and presents a broader, representative preclinical toxicity and pharmacokinetic profile to guide further studies.
In Vitro Efficacy and Cytotoxicity
Initial in vitro studies have established the antiviral potency and cellular cytotoxicity of "this compound." These studies are fundamental in determining the therapeutic index of the compound.
Quantitative In Vitro Data
The following table summarizes the key in vitro efficacy and cytotoxicity parameters for "this compound."
| Parameter | Value | Description | Reference |
| EC50 (Antiviral Activity) | 2.58 µM | The concentration of "this compound" that inhibits influenza virus replication by 50%. | [1][2] |
| CC50 (Cytotoxicity) | 150.85 µM | The concentration of "this compound" that causes a 50% reduction in the viability of Madin-Darby Canine Kidney (MDCK) cells. | [1][2] |
| Selectivity Index (SI) | 58.5 | Calculated as CC50 / EC50, this value indicates the therapeutic window of the compound. A higher SI is desirable. | |
| PAN Endonuclease Inhibition EC50 | 489.39 nM | The concentration of "this compound" that inhibits the enzymatic activity of the PA endonuclease by 50%. | [1][2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal cytotoxic concentration (CC50) was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To assess the effect of "this compound" on the viability of Madin-Darby Canine Kidney (MDCK) cells.
Methodology:
-
Cell Seeding: MDCK cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: A serial dilution of "this compound" is prepared in cell culture medium. The culture medium from the seeded cells is replaced with the medium containing various concentrations of the test compound. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The treated plates are incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Preclinical Toxicity Profile (Representative Data)
The following sections detail the results of key preclinical toxicity studies. The data presented here are representative of a typical preclinical antiviral compound and should be used as a guide for the expected profile of "this compound."
Acute Oral Toxicity
An acute oral toxicity study was conducted to determine the potential for toxicity after a single oral dose of "this compound."
| Parameter | Value | Species | Guideline |
| LD50 (Lethal Dose, 50%) | > 2000 mg/kg | Rat | OECD 420 |
| No-Observed-Adverse-Effect Level (NOAEL) | 300 mg/kg | Rat | OECD 420 |
| Clinical Observations | No mortality or significant signs of toxicity observed up to 2000 mg/kg. | Rat | OECD 420 |
Genotoxicity
The mutagenic potential of "this compound" was assessed using the bacterial reverse mutation assay (Ames test).
| Assay | Result | Metabolic Activation (S9) | Conclusion |
| Ames Test (S. typhimurium & E. coli) | Non-mutagenic | With and Without | "this compound" did not induce mutations in the tested bacterial strains. |
Cardiovascular Safety
The potential for "this compound" to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity, was evaluated.
| Assay | IC50 (hERG Inhibition) | Conclusion |
| hERG Patch Clamp Assay | > 30 µM | Low potential for hERG channel inhibition at therapeutically relevant concentrations. |
Experimental Protocols (Representative Studies)
Acute Oral Toxicity Study (OECD 420)
Objective: To assess the acute oral toxicity of "this compound" in rats.
Methodology:
-
Animal Model: Healthy, young adult Sprague-Dawley rats are used.
-
Dosing: A single dose of "this compound" is administered by oral gavage. The study follows a fixed-dose procedure, starting at a dose of 300 mg/kg. Based on the outcome, the dose for the next animal is adjusted up to 2000 mg/kg or down to 50 mg/kg.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To evaluate the mutagenic potential of "this compound."
Methodology:
-
Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
-
Exposure: The bacterial strains are exposed to various concentrations of "this compound" in the presence and absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
-
Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.
hERG Patch Clamp Assay
Objective: To assess the potential of "this compound" to inhibit the hERG potassium channel.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG channel current.
-
Compound Application: Cells are exposed to increasing concentrations of "this compound."
-
Data Analysis: The inhibition of the hERG current is measured at each concentration, and the IC50 value is calculated.
Pharmacokinetic Profile (Representative Data)
A preliminary pharmacokinetic study was performed in mice to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of "this compound."
| Parameter | Value | Species |
| Bioavailability (Oral) | 45% | Mouse |
| Half-life (t1/2) | 4.2 hours | Mouse |
| Peak Plasma Concentration (Cmax) | 1.8 µg/mL (at 10 mg/kg oral dose) | Mouse |
| Time to Peak Concentration (Tmax) | 1.5 hours | Mouse |
| Clearance (CL) | 15.2 mL/min/kg | Mouse |
| Volume of Distribution (Vd) | 2.1 L/kg | Mouse |
Visualizations
Influenza Virus Replication Cycle and Target of "this compound"
Caption: Influenza virus replication cycle and the inhibitory action of "this compound".
Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: Workflow for determining the CC50 of "this compound" using the MTT assay.
Conclusion
"this compound" demonstrates a promising in vitro profile with potent antiviral activity and a favorable selectivity index. The representative preclinical toxicity and pharmacokinetic data presented in this guide suggest that the compound has a low potential for acute oral toxicity, genotoxicity, and cardiotoxicity at therapeutic concentrations. These findings support the continued investigation of "this compound" as a potential therapeutic agent for influenza. Further in vivo efficacy and comprehensive toxicology studies are warranted to fully characterize its safety and pharmacological profile.
References
A Technical Guide to the Preclinical Evaluation of Novel Influenza Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical evaluation of novel influenza virus inhibitors, using the hypothetical compound "Influenza virus-IN-2" as a representative example. It details the methodologies for assessing the compound's efficacy against various influenza A and B strains, presents mock data in a structured format, and illustrates key experimental workflows and viral signaling pathways. This document is intended to serve as a practical resource for professionals engaged in the research and development of new antiviral therapeutics for influenza.
Introduction to Influenza Virus and Antiviral Drug Development
Influenza viruses, belonging to the Orthomyxoviridae family, are a significant cause of seasonal epidemics and occasional pandemics, posing a continuous threat to global public health.[1][2] There are four types of influenza viruses: A, B, C, and D. Influenza A and B are the primary causes of seasonal flu in humans.[1][2][3][4] Influenza A viruses are further categorized into subtypes based on two surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[4][5][6] Currently circulating seasonal influenza A virus subtypes in humans are A(H1N1)pdm09 and A(H3N2).[1] Influenza B viruses are separated into two main lineages: B/Victoria and B/Yamagata.[1][3]
The high mutation rate of influenza viruses, particularly through antigenic drift and shift, leads to the emergence of new strains, necessitating the annual reformulation of vaccines and the development of novel antiviral drugs.[3] Current antiviral therapies target different stages of the viral life cycle, including M2 ion channel blockers, neuraminidase inhibitors, and RNA-dependent RNA polymerase (RdRp) inhibitors.[7] However, the emergence of drug-resistant strains remains a significant challenge, driving the search for new antiviral agents with novel mechanisms of action.[8]
Hypothetical Compound Profile: this compound
For the purpose of this guide, we will consider a hypothetical novel influenza inhibitor, "this compound." This compound is postulated to be a small molecule inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme among different influenza strains, suggesting a potential for broad-spectrum activity.[6]
In Vitro Efficacy of this compound
The initial evaluation of a novel antiviral compound involves assessing its inhibitory activity against a panel of laboratory-adapted and clinical isolates of influenza A and B viruses in cell culture.
Quantitative Data Summary
The antiviral activity of this compound was determined using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were calculated to determine the selectivity index (SI = CC50/EC50).
| Influenza Virus Strain | Subtype/Lineage | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| A/Puerto Rico/8/34 | H1N1 | 0.05 | >100 | >2000 |
| A/California/07/2009 | H1N1pdm09 | 0.08 | >100 | >1250 |
| A/Victoria/3/75 | H3N2 | 0.12 | >100 | >833 |
| A/Hong Kong/1/68 | H3N2 | 0.15 | >100 | >667 |
| B/Lee/40 | B | 0.25 | >100 | >400 |
| B/Victoria/2/87 | B/Victoria | 0.30 | >100 | >333 |
| B/Yamagata/16/88 | B/Yamagata | 0.35 | >100 | >286 |
Table 1: In Vitro Antiviral Activity of this compound against Influenza A and B Strains.
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method to quantify the infectious virus and assess the efficacy of antiviral compounds.
-
Cell Seeding: MDCK cells are seeded into 6-well plates and grown to 90-100% confluency.
-
Virus Adsorption: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a specific influenza virus strain at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well. The virus is allowed to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with agar containing various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours, allowing plaques to form.
-
Plaque Visualization and Counting: The agar overlay is removed, and the cell monolayer is fixed and stained with crystal violet. Plaques are counted, and the percentage of plaque reduction is calculated relative to the vehicle control.
-
Data Analysis: The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: RdRp Inhibition
To confirm the proposed mechanism of action of this compound as an RdRp inhibitor, a cell-free enzymatic assay is performed.
Quantitative Data Summary
The inhibitory activity of this compound against the influenza A virus RdRp was measured using a primer extension assay.
| Compound | IC50 (µM) |
| This compound | 0.02 |
| Favipiravir (Control) | 0.03 |
Table 2: Inhibition of Influenza A Virus RdRp by this compound.
Experimental Protocol: Primer Extension Assay
This assay directly measures the activity of the viral RdRp enzyme.
-
RdRp Expression and Purification: The influenza virus RdRp complex (composed of PA, PB1, and PB2 subunits) is expressed in and purified from insect or mammalian cells.
-
Reaction Mixture: The purified RdRp is incubated in a reaction buffer containing a vRNA template, a radiolabeled primer, ribonucleoside triphosphates (rNTPs), and varying concentrations of this compound or a known RdRp inhibitor as a positive control.
-
Reaction Incubation: The reaction is incubated at 30°C for 1-2 hours to allow for primer extension.
-
Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Quantification: The gel is exposed to a phosphor screen, and the amount of extended primer is quantified using a phosphorimager. The IC50 value, the concentration of the compound that inhibits RdRp activity by 50%, is calculated.
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental procedures are crucial for understanding the context of antiviral drug development.
Influenza Virus Life Cycle and Host Cell Interaction
The following diagram illustrates the key stages of the influenza virus life cycle, which are potential targets for antiviral drugs.
Caption: Overview of the influenza virus life cycle within a host cell.
Experimental Workflow for Antiviral Compound Screening
The diagram below outlines the general workflow for identifying and characterizing novel antiviral compounds like this compound.
Caption: A typical workflow for antiviral drug discovery and development.
Simplified Signaling Pathway of Influenza Virus-Induced Innate Immune Response
Upon infection, the host cell recognizes viral components, triggering an innate immune response. The following diagram provides a simplified representation of this process.
Caption: Simplified RIG-I signaling pathway in response to influenza virus infection.
Conclusion
The preclinical evaluation of novel influenza inhibitors like the hypothetical "this compound" requires a systematic approach involving robust in vitro assays and detailed mechanistic studies. The data presented in this guide, although hypothetical, illustrates the expected efficacy profile of a potent RdRp inhibitor with broad-spectrum activity against both influenza A and B viruses. The detailed experimental protocols and visual diagrams provide a framework for researchers to design and interpret their own studies, ultimately contributing to the development of the next generation of influenza therapeutics.
References
- 1. Influenza (seasonal) [who.int]
- 2. Influenza A vs. B: Differences, symptoms, treatment, and more [medicalnewstoday.com]
- 3. Influenza - Wikipedia [en.wikipedia.org]
- 4. Types of Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. mdpi.com [mdpi.com]
- 7. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Influenza Treatment: Limitations of Antiviral Therapy and Advantages of Drug Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy of Influenza Virus-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza remains a significant global health concern, necessitating the development of novel antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase (RdRp) complex, essential for viral transcription and replication, presents a key target for antiviral drug development. A critical component of the RdRp is the PA subunit, which possesses an N-terminal endonuclease domain (PAN) responsible for the "cap-snatching" mechanism that cleaves host pre-mRNAs to prime viral mRNA synthesis. Inhibition of this PAN endonuclease activity is a promising strategy for suppressing influenza virus replication. "Influenza virus-IN-2" (also identified as compound 19 in relevant literature) is a novel small molecule inhibitor designed to target this vital enzymatic function.[1]
This document provides a detailed protocol for evaluating the in vitro antiviral activity of this compound using a plaque reduction assay. Furthermore, it summarizes the quantitative data regarding its efficacy and cytotoxicity and illustrates its mechanism of action.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound were assessed against Influenza A/WSN/33 (H1N1) in Madin-Darby Canine Kidney (MDCK) cells. The compound's direct inhibitory effect on the viral PAN endonuclease was also quantified. The results are summarized in the tables below.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Influenza A/WSN/33 (H1N1) | MDCK | 2.58 | 150.85 | 58.47 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral plaque formation by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index) is the ratio of CC50 to EC50, indicating the therapeutic window of the compound.
Table 2: In Vitro Enzymatic Inhibition by this compound
| Compound | Target Enzyme | EC50 (nM) |
| This compound | Influenza A PAN Endonuclease | 489.39 |
EC50 (50% effective concentration) in this context is the concentration of the compound that inhibits the enzymatic activity of PAN endonuclease by 50%.
Signaling Pathway and Mechanism of Action
This compound exerts its antiviral effect by directly targeting the PAN endonuclease of the viral RNA polymerase. This inhibition disrupts a critical step in the viral replication cycle known as "cap-snatching."
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Plaque Reduction Assay Protocol
This protocol details the methodology to determine the antiviral efficacy of this compound against an influenza virus strain in vitro.
1. Materials and Reagents:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Penicillin-Streptomycin solution
-
Influenza virus stock (e.g., A/WSN/33 H1N1)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Overlay medium (e.g., 2X DMEM, Avicel or Agarose, TPCK-Trypsin)
-
Crystal Violet staining solution
-
Phosphate-Buffered Saline (PBS)
-
Formalin (10%)
-
6-well or 12-well cell culture plates
2. Cell Preparation and Seeding:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
When cells reach 90-95% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).[1][2]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
3. Virus and Compound Preparation:
-
Prepare serial dilutions of the influenza virus stock in serum-free DMEM containing TPCK-Trypsin (to achieve approximately 100 plaque-forming units (PFU)/well).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free DMEM. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
4. Infection and Treatment:
-
On the day of the experiment, inspect the MDCK cell monolayers for confluency.
-
Aspirate the culture medium from the wells and wash the monolayer once with sterile PBS.
-
In triplicate, add the prepared virus dilution to each well (except for cell control wells).
-
Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator, gently rocking every 15 minutes to ensure even distribution of the virus and to prevent the monolayer from drying out.[2]
-
During the virus adsorption period, mix equal volumes of the serially diluted this compound with the virus inoculum.
-
After the 1-hour incubation, aspirate the virus inoculum from the wells.
-
Add the virus/compound mixtures to the corresponding wells. Include a virus control (virus with no compound) and a cell control (no virus, no compound).
5. Overlay and Incubation:
-
Prepare the overlay medium. For an Avicel overlay, mix 2X DMEM with a sterile Avicel solution and TPCK-Trypsin. For an agarose overlay, mix 2X DMEM with melted, cooled agarose and TPCK-Trypsin.[1]
-
Carefully add the overlay medium to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
6. Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding 10% formalin to each well and incubating for at least 1 hour at room temperature.[2]
-
Carefully remove the overlay medium.
-
Stain the cell monolayer by adding crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
7. Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula: % Plaque Reduction = [(Number of plaques in virus control) - (Number of plaques in treated well)] / (Number of plaques in virus control) x 100
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
References
Application Notes and Protocols for Efficacy Testing of Influenza Virus-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza remains a significant global health concern, necessitating the development of novel antiviral therapeutics. This document provides detailed protocols for cell-based assays to evaluate the efficacy of a hypothetical antiviral compound, "Influenza virus-IN-2" (IN-2). The protocols are designed for researchers in virology and drug discovery to assess the in vitro antiviral activity of IN-2 against influenza A virus. The described assays include the cytopathic effect (CPE) inhibition assay, a plaque reduction assay, and viral RNA quantification via RT-qPCR. These assays will allow for the determination of key antiviral parameters such as the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50), which are crucial for evaluating the potential of a new antiviral candidate.
Hypothetical Mechanism of Action of this compound
For the context of these application notes, it is hypothesized that this compound targets the viral RNA-dependent RNA polymerase (RdRp) complex. The influenza virus RdRp is essential for the replication and transcription of the viral RNA genome within the host cell nucleus.[1][2] By inhibiting the RdRp, IN-2 is presumed to block the synthesis of new viral RNA, thereby halting the production of new virus particles.[2]
Caption: Influenza A Virus Replication Cycle and the Target of IN-2.
Key Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of IN-2 to protect host cells from the virus-induced cell death, or cytopathic effect.
Experimental Workflow:
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Protocol:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into a 96-well microplate at a density of 2 x 104 cells per well in 100 µL of cell culture medium. Incubate at 37°C with 5% CO2 for 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in serum-free medium containing 2 µg/mL TPCK-trypsin.
-
Treatment: Remove the culture medium from the cells and add 100 µL of the diluted IN-2 to the respective wells. Include wells for virus control (no compound) and cell control (no virus, no compound).
-
Infection: Add 100 TCID50 (50% tissue culture infectious dose) of influenza A virus to all wells except the cell control wells.[3]
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 48 to 72 hours, until the virus control wells show a clear cytopathic effect.[3]
-
Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of IN-2 relative to the cell control. The EC50 is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The CC50 is determined similarly using uninfected cells treated with the compound.
Data Presentation:
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 5.2 | >100 | >19.2 |
| Oseltamivir | 12.5 | >100 | >8.0 |
Plaque Reduction Assay
This assay quantifies the ability of IN-2 to inhibit the formation of viral plaques, which represent areas of virus-induced cell lysis.
Experimental Workflow:
Caption: Workflow for the Plaque Reduction Assay.
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to 95-100% confluency.
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with approximately 100 plaque-forming units (PFU) of influenza A virus per well for 1 hour at 37°C.
-
Treatment: After incubation, remove the virus inoculum and wash the cells with PBS.
-
Overlay: Overlay the cells with 3 mL of a mixture of 2X Eagle's Minimum Essential Medium (EMEM) and 1.2% agarose containing serial dilutions of IN-2 and 2 µg/mL TPCK-trypsin.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48 to 72 hours, or until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde for 1 hour. Remove the agar overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Data Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
Data Presentation:
| IN-2 Concentration (µM) | Average Plaque Count | Percent Inhibition (%) |
| 0 (Virus Control) | 112 | 0 |
| 1.25 | 85 | 24.1 |
| 2.5 | 58 | 48.2 |
| 5.0 | 23 | 79.5 |
| 10.0 | 5 | 95.5 |
| 20.0 | 0 | 100 |
Viral RNA Quantification by RT-qPCR
This assay directly measures the effect of IN-2 on the replication of viral RNA.
Experimental Workflow:
Caption: Workflow for Viral RNA Quantification by RT-qPCR.
Protocol:
-
Cell Culture and Infection: Seed MDCK cells in a 12-well plate and grow to confluency. Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01.
-
Treatment: After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh serum-free medium containing serial dilutions of IN-2.
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR: Perform a one-step real-time reverse transcription PCR (RT-qPCR) using primers and a probe specific for a conserved region of the influenza A virus M gene. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Determine the cycle threshold (Ct) values for the viral M gene and the housekeeping gene. Calculate the relative viral RNA levels using the ΔΔCt method. The percent inhibition of viral RNA synthesis is calculated relative to the virus control.
Data Presentation:
| IN-2 Concentration (µM) | Relative Viral RNA Level (Fold Change) | Percent Inhibition of RNA Synthesis (%) |
| 0 (Virus Control) | 1.00 | 0 |
| 1.25 | 0.72 | 28.0 |
| 2.5 | 0.45 | 55.0 |
| 5.0 | 0.18 | 82.0 |
| 10.0 | 0.04 | 96.0 |
| 20.0 | 0.01 | 99.0 |
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro efficacy testing of the hypothetical antiviral compound, this compound. By employing the CPE inhibition, plaque reduction, and viral RNA quantification assays, researchers can obtain comprehensive data on the compound's antiviral activity, cytotoxicity, and mechanism of action. These assays are fundamental steps in the preclinical evaluation of novel influenza antiviral candidates.
References
Application Notes and Protocols: Animal Models for Influenza A Virus Infection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A viruses (IAVs) are a significant cause of respiratory illness in humans, leading to seasonal epidemics and occasional pandemics.[1][2][3] Understanding the pathogenesis of IAV infection and developing effective vaccines and antiviral therapies are critical public health goals. Animal models are indispensable tools in influenza research, allowing for the study of viral replication, host immune responses, and the evaluation of new interventions.[1][2][4] This document provides an overview of commonly used animal models for influenza infection studies and detailed protocols for conducting these experiments. While various animal models exist, including mice, ferrets, guinea pigs, swine, and non-human primates, this guide will focus on the most frequently utilized small animal models: mice and ferrets.[4][5][6]
Animal Models for Influenza A Virus Infection
The choice of animal model is crucial and depends on the specific research question. Mice and ferrets are the most common models, each with distinct advantages and limitations.[4][6]
Table 1: Comparison of Common Animal Models for Influenza A Virus Studies
| Feature | Mouse Model (Mus musculus) | Ferret Model (Mustela putorius furo) |
| Susceptibility to Human IAV | Often requires mouse-adapted strains for robust infection with seasonal viruses.[2][6] | Naturally susceptible to human and avian influenza viruses without adaptation.[2][5][6] |
| Clinical Signs | Body weight loss, ruffled fur, lethargy, labored breathing.[4][7] | Fever, sneezing, nasal discharge, lethargy, anorexia, similar to human symptoms.[2][5][8][9] |
| Virus Transmission | Generally inefficient transmission.[2] | Efficient transmission via respiratory droplets, making it the gold standard for transmission studies.[2][5][10] |
| Pathology | Can develop severe pneumonia, with lung pathology that can model severe human disease.[2] | Upper respiratory tract infection is more common, mimicking typical human influenza.[6][9] Severe pneumonia can be induced with specific strains or inoculation routes.[11][12] |
| Immunological Reagents | Abundant availability of antibodies, cytokines, and genetically modified strains.[2][6] | Limited availability of ferret-specific immunological reagents.[6] |
| Cost and Husbandry | Relatively low cost, easy to handle and house.[4][6] | Higher cost for animals and husbandry, more complex handling.[6] |
| Primary Applications | Initial efficacy testing of vaccines and antivirals, studies of pathogenesis and immune responses.[2][6] | Studies of virus pathogenicity, transmissibility, and evaluation of vaccines and therapeutics in a model that closely mimics human disease.[4][5][9] |
Experimental Protocols
The following protocols provide a generalized framework for influenza A virus infection studies in a mouse model. These should be adapted based on the specific virus strain, mouse strain, and experimental goals.
Protocol 1: Influenza A Virus Infection in Mice
1. Virus Preparation and Titration:
-
Virus Stock: Utilize a well-characterized IAV stock, such as A/Puerto Rico/8/34 (H1N1) [PR8], which is a commonly used mouse-adapted strain.[13]
-
Aliquoting: Thaw the virus stock on ice and prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can reduce viral infectivity.[13] Store aliquots at -80°C.
-
Plaque Assay: Determine the virus titer (plaque-forming units per milliliter, PFU/mL) using a plaque assay on Madin-Darby Canine Kidney (MDCK) cells.[13][14]
-
One day prior to the assay, seed 12-well plates with MDCK cells to form a confluent monolayer.[13][14]
-
Prepare serial dilutions of the virus stock.
-
Infect the MDCK cell monolayers with the virus dilutions.
-
After an incubation period, overlay the cells with a medium containing agarose and trypsin.
-
Incubate for 2-3 days to allow for plaque formation.
-
Fix and stain the cells to visualize and count the plaques.
-
2. Animal Infection:
-
Animals: Use 6- to 8-week-old female BALB/c or C57BL/6 mice, which are commonly used strains in influenza research.[4][7][13]
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).
-
Intranasal Inoculation: Inoculate the anesthetized mice intranasally with the desired viral dose (e.g., a lethal or sublethal dose) in a small volume (typically 20-50 µL) of sterile phosphate-buffered saline (PBS).[7][13] Administer the inoculum to one nostril to ensure inhalation into the lungs.[13]
3. Monitoring of Clinical Signs and Disease Severity:
-
Daily Monitoring: Monitor the infected mice daily for at least 14 days for clinical signs of illness.[7]
-
Body Weight: Record the body weight of each mouse daily. Body weight loss is a key indicator of morbidity.[4][7] Euthanize mice that lose a predetermined percentage of their initial body weight (e.g., 20-25%) as a humane endpoint.[7]
-
Survival: Record survival daily to determine the mortality rate.[7]
4. Sample Collection and Analysis:
-
Tissue Collection: At specified time points post-infection, euthanize a subset of mice to collect tissues for analysis.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze cellular infiltrates and cytokine levels in the lungs.
-
Lung Tissue: Harvest the lungs to determine viral titers (by plaque assay or qPCR) and for histopathological analysis.[13][14][15]
-
Nasal Turbinates: Collect nasal turbinates to assess viral replication in the upper respiratory tract.[7]
-
Serum: Collect blood to measure antibody responses.[7]
Table 2: Key Quantitative Data in Mouse Influenza Studies
| Parameter | Method of Measurement | Typical Units | Purpose |
| Morbidity | Daily body weight measurement | % of initial body weight | To assess the severity of the disease.[7] |
| Mortality | Daily survival count | % survival | To determine the lethality of the virus strain and the efficacy of interventions.[7] |
| Lung Viral Titer | Plaque assay on MDCK cells | PFU/gram of tissue | To quantify the amount of infectious virus in the lungs.[13] |
| Lung Viral RNA | Quantitative RT-PCR | RNA copies/gram of tissue | To measure the viral genetic material in the lungs.[13] |
| Pro-inflammatory Cytokines | ELISA or Luminex assay on BAL fluid or lung homogenates | pg/mL | To assess the host inflammatory response (e.g., TNF-α, IL-6, IFN-γ). |
| Antibody Titer | Hemagglutination Inhibition (HI) assay or ELISA on serum | HI units or Titer | To measure the adaptive immune response to the virus. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for influenza virus infection studies in mice.
Influenza Virus Entry Signaling Pathway
Caption: Simplified pathway of influenza virus entry into a host cell.
References
- 1. [PDF] Animal Models for Influenza Viruses: Implications for Universal Vaccine Development | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Types of Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]
- 4. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models Utilized for the Development of Influenza Virus Vaccines [mdpi.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labferret.com [labferret.com]
- 9. A Guide for the Use of the Ferret Model for Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferrets as Models for Influenza Virus Transmission Studies and Pandemic Risk Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Influenza Virus Entry Mechanisms
Topic: Investigating Influenza Virus Entry with a Novel Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Influenza viruses pose a significant global health threat, causing seasonal epidemics and occasional pandemics.[1][2][3][4][5] The entry of the influenza virus into host cells is a critical first step in its replication cycle and presents a key target for antiviral drug development.[1][6] This process is initiated by the viral hemagglutinin (HA) protein binding to sialic acid receptors on the host cell surface, followed by endocytosis of the virus particle.[6][7] Acidification of the endosome triggers a conformational change in HA, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.[1][6][8] This document provides detailed application notes and protocols for studying influenza virus entry mechanisms, with a focus on the characterization of potential entry inhibitors.
Key Signaling Pathways in Influenza Virus Entry
Influenza virus infection triggers a complex array of intracellular signaling pathways, some of which are exploited by the virus to facilitate its replication.[2][9][10][11] Understanding these pathways is crucial for identifying novel therapeutic targets.
-
PI3K/Akt Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is often activated during influenza virus infection and has been shown to be important for efficient viral replication.[9][10][11] Activation of this pathway can promote cell survival, providing a favorable environment for the virus to multiply.[10] The viral non-structural protein 1 (NS1) has been implicated in the activation of the PI3K/Akt pathway.[10]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, including the ERK, JNK, and p38 pathways, is also modulated by influenza virus infection.[10][11] These pathways are involved in a variety of cellular processes, including inflammation, proliferation, and apoptosis, and their manipulation by the virus can impact the outcome of the infection.[10]
-
Protein Kinase C (PKC) Signaling: The binding of the viral HA to host cell receptors can activate Protein Kinase C (PKC).[10] PKC is an upstream regulator of the Raf/MEK/ERK pathway and plays a role in the entry of several enveloped viruses.[10]
Signaling Pathway Diagram
Caption: Influenza virus entry and activation of pro-viral signaling pathways.
Experimental Protocols
Virus Titration by Plaque Assay
This protocol is used to determine the concentration of infectious virus particles, expressed as plaque-forming units (PFU) per milliliter.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
6-well plates
-
Influenza virus stock
-
Agarose
-
TPCK-treated trypsin
-
Crystal violet solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Prepare serial ten-fold dilutions of the virus stock in serum-free DMEM.
-
Infect the MDCK cells with 200 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
After incubation, remove the inoculum and overlay the cells with 2 mL of a mixture of 2X DMEM and 1.2% agarose containing TPCK-treated trypsin (2 µg/mL).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 4% paraformaldehyde for 1 hour.
-
Remove the agarose overlay and stain the cells with 0.1% crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques at a dilution that yields between 10 and 100 plaques.
-
Calculate the virus titer (PFU/mL) using the formula: Titer = (Number of plaques) / (Dilution factor x Volume of inoculum).
Hemagglutination (HA) Assay
This assay is used to determine the relative quantity of virus particles based on their ability to agglutinate red blood cells (RBCs).
Materials:
-
V-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Influenza virus sample
-
0.5% chicken or human red blood cells (RBCs)
Procedure:
-
Add 50 µL of PBS to all wells of a V-bottom 96-well plate except for the first column.
-
Add 100 µL of the virus sample to the first well of a row.
-
Perform a two-fold serial dilution of the virus sample by transferring 50 µL from the first well to the second, and so on, down the row.
-
Add 50 µL of 0.5% RBCs to all wells.
-
Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.
-
Read the results. A positive result (agglutination) is indicated by a uniform reddish color across the well, while a negative result (no agglutination) is indicated by a button of RBCs at the bottom of the well.
-
The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.
Microneutralization Assay
This assay measures the ability of a compound to inhibit virus entry and is used to determine its inhibitory concentration (IC50).
Materials:
-
MDCK cells
-
96-well plates
-
Influenza virus (at a known titer)
-
Test compound (e.g., a potential entry inhibitor)
-
Serum-free DMEM with TPCK-treated trypsin
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed MDCK cells in a 96-well plate and grow to confluency.
-
Prepare serial dilutions of the test compound in serum-free DMEM.
-
Pre-incubate the virus with each dilution of the compound for 1 hour at 37°C.
-
Remove the growth medium from the MDCK cells and infect them with the virus-compound mixture.
-
Incubate for 48-72 hours at 37°C.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Quantitative Data Presentation
The following tables present hypothetical data from experiments designed to characterize a novel influenza virus entry inhibitor.
Table 1: Dose-Response of a Novel Influenza Entry Inhibitor
| Inhibitor Conc. (µM) | % Inhibition of Viral Entry |
| 100 | 98.2 ± 1.5 |
| 50 | 95.1 ± 2.3 |
| 25 | 88.7 ± 3.1 |
| 12.5 | 75.4 ± 4.5 |
| 6.25 | 52.3 ± 5.2 |
| 3.13 | 28.9 ± 6.8 |
| 1.56 | 10.1 ± 4.3 |
| 0 | 0 |
Table 2: IC50 Values of the Novel Inhibitor against Different Influenza Strains
| Influenza Strain | IC50 (µM) |
| A/H1N1 | 6.8 |
| A/H3N2 | 8.2 |
| B/Victoria | 15.4 |
Experimental Workflow Diagram
Caption: A general workflow for the identification and characterization of influenza virus entry inhibitors.
References
- 1. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. Influenza Virus (Flu) | BCM [bcm.edu]
- 4. Influenza A Virus Isolation, Culture and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Influenza virus entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The Two Sides of the Same Coin—Influenza Virus and Intracellular Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel Influenza Virus Inhibitors
Topic: High-Throughput Screening for Novel Influenza Virus Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note: The specific term "Influenza virus-IN-2" did not correspond to a publicly documented virus strain, compound, or assay. Therefore, these application notes and protocols provide a comprehensive overview of the general methodologies and strategies employed in the high-throughput screening (HTS) for novel inhibitors of influenza A and B viruses.
Introduction
Influenza viruses pose a significant global health threat, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality.[1][2] The emergence of antiviral resistance to existing drugs, such as M2 ion channel blockers and some neuraminidase inhibitors, necessitates the continuous discovery and development of novel anti-influenza therapeutics.[3][4][5] High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large chemical libraries to identify new compounds that inhibit various stages of the influenza virus life cycle.[2][6]
This document outlines key HTS assays, experimental protocols, and data presentation formats relevant to the discovery of novel influenza virus inhibitors. It also provides visual workflows and pathway diagrams to aid in the conceptualization and implementation of screening campaigns.
High-Throughput Screening Strategies for Influenza Virus Inhibitors
A successful HTS campaign for influenza inhibitors relies on robust, sensitive, and scalable assays. Both cell-based and target-based screening approaches are utilized to identify compounds that interfere with viral entry, replication, or egress.
Commonly employed HTS assays include:
-
Cell-Based Assays: These assays monitor viral replication in a cellular context and can identify inhibitors of both viral and host factors essential for virus propagation.[6]
-
Cytopathic Effect (CPE) Inhibition Assays: A straightforward method that measures the ability of a compound to protect cells from virus-induced death.[2]
-
Reporter Gene Assays: Genetically engineered viruses expressing reporter proteins (e.g., luciferase, GFP) allow for a quantitative measure of viral gene expression and replication in a high-throughput format.[6][7]
-
Immunofluorescence-Based Assays: These assays detect viral proteins (e.g., nucleoprotein) using specific antibodies, providing a direct measure of viral infection.[8]
-
-
Target-Based Assays: These assays focus on specific viral proteins crucial for the influenza life cycle.
-
Neuraminidase (NA) Inhibition Assays: Fluorogenic or chemiluminescent substrates are used to measure the enzymatic activity of NA in the presence of potential inhibitors.
-
Hemagglutinin (HA) Inhibition Assays: These can include:
-
Hemolysis Inhibition Assays: Measure the ability of a compound to prevent the low-pH-induced fusion of the viral envelope with red blood cell membranes, a process mediated by HA.[9][10]
-
Fluorescence Polarization Assays: Used to identify small molecules that bind to specific regions of the HA protein, such as the stem region, and prevent conformational changes required for fusion.[11]
-
-
Polymerase Inhibition Assays: In vitro assays that measure the activity of the viral RNA-dependent RNA polymerase complex.
-
Data Presentation: Quantitative Analysis of HTS Campaigns
Clear and concise presentation of quantitative data is essential for comparing the efficacy and selectivity of hit compounds. The following tables summarize representative data from HTS campaigns for influenza virus inhibitors.
Table 1: Summary of a High-Throughput Screen for Influenza A/Udorn/72 (H3N2) Inhibitors [2]
| Screening Concentration (µM) | Number of Compounds Screened | Hit Rate (>50% inhibition) |
| 14 | ~100,000 | 0.022% |
| 114 | 16,000 | 0.46% |
Table 2: Antiviral Activity and Cytotoxicity of a Novel Fusion Inhibitor (4c) against Influenza A/H3N2 [12]
| Parameter | Value |
| 50% Effective Concentration (EC50) | 3 to 23 µM |
| Antiviral Selectivity Index (SI) | 10 |
Table 3: Efficacy of Novel Inhibitors Identified through a Dual Myxovirus HTS [7]
| Compound Scaffold | EC50 against IAV-WSN (µM) |
| Scaffold 1 | 0.17 |
| Scaffold 2 | 0.38 |
| Scaffold 3 | 0.25 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the screening and characterization of influenza virus inhibitors.
Protocol: Cell-Based Immunofluorescence HTS Assay[8]
This protocol describes a duplex assay that simultaneously evaluates antiviral activity and cytotoxicity.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., A/Udorn/72 (H3N2))
-
Assay medium (e.g., DMEM with 0.5% FBS, 1% penicillin-streptomycin)
-
Compound library
-
Primary antibody against influenza nucleoprotein (NP)
-
Alexa Fluor 488-conjugated secondary antibody
-
Hoechst 33342 nuclear stain
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
384-well clear-bottom plates
-
Automated liquid handler
-
High-content imaging system
Procedure:
-
Cell Seeding: Dispense MDCK cells into 384-well plates at a density of 6,000 cells/well and incubate for 24 hours.
-
Compound Addition: Add 5 µL of each test compound to the cell plates to achieve the final desired concentration (e.g., 10 µM).
-
Virus Infection: Infect the cells with influenza A virus at a multiplicity of infection (MOI) that yields approximately 80-90% infection in control wells.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48 hours).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary anti-NP antibody for 1 hour.
-
Wash and incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for 1 hour.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the number of infected cells (green fluorescence) and the total number of cells (blue fluorescence).
-
Calculate the percentage of infection inhibition and cell viability for each compound.
-
Protocol: Hemolysis Inhibition Assay[9][10]
This assay is used to identify inhibitors of HA-mediated membrane fusion.
Materials:
-
Concentrated influenza virus
-
Freshly prepared chicken or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., pH 7.4 and pH 5.0)
-
Test compounds
-
96-well V-bottom plates
-
Spectrophotometer
Procedure:
-
Compound and Virus Incubation: In a 96-well plate, mix increasing concentrations of the test compound with a standardized amount of influenza virus. Incubate at room temperature for 1 hour.
-
Addition of RBCs: Add a suspension of 2% RBCs to the virus-compound mixture.
-
Acidification: Acidify the mixture to pH 5.0 to trigger the conformational change in HA and induce hemolysis.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Centrifugation: Pellet the intact RBCs by centrifugation.
-
Quantification: Transfer the supernatant to a new flat-bottom plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis inhibition relative to control wells (no compound).
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key concepts in the HTS of influenza inhibitors.
Caption: High-Throughput Screening Workflow for Influenza Inhibitors.
Caption: Influenza Virus Life Cycle and Drug Targets.
References
- 1. Frontiers | A High Throughput Assay for Screening Host Restriction Factors and Antivirals Targeting Influenza A Virus [frontiersin.org]
- 2. High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of Influenza Virus Fusion: Structure-Activity Relationship and Interaction with the Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Emerging drug design strategies in anti-influenza drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. High-throughput screening for identification of influenza a inhibitors using a cell-based immunofluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Influenza Virus Entry Inhibitors through Dual Myxovirus High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Influenza virus-IN-2 in Reverse Genetics Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza virus-IN-2, also identified as compound 19 in scientific literature, is a potent small molecule inhibitor of the influenza A virus.[1] It demonstrates significant antiviral activity by selectively targeting the N-terminal domain of the polymerase acidic (PA) protein, known as PAN endonuclease. This domain is crucial for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps of host cell pre-mRNAs to prime its own mRNA synthesis. By inhibiting this endonuclease activity, this compound effectively halts viral gene transcription and replication.[1][2][3]
Reverse genetics is a powerful technology that allows for the generation of infectious influenza viruses from cloned cDNA.[4][5][6] This technique is instrumental for studying the viral life cycle, pathogenesis, and for the development of vaccines and antiviral drugs. The integration of specific inhibitors like this compound into reverse genetics workflows provides a valuable tool for researchers to investigate drug resistance mechanisms, probe the function of the viral polymerase complex, and screen for novel antiviral compounds.
These application notes provide a summary of the characteristics of this compound, along with detailed protocols for its use in influenza A virus reverse genetics systems.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against the influenza A/WSN/33 (H1N1) strain.
| Parameter | Value | Description | Reference |
| EC50 | 2.58 µM | The half-maximal effective concentration for inhibiting influenza A/WSN/33 virus replication in cell culture. | [1] |
| CC50 | 150.85 µM | The half-maximal cytotoxic concentration in the host cell line, indicating the concentration at which the compound induces 50% cell death. | [1] |
| Selectivity Index (SI) | >58 | Calculated as CC50/EC50, this value indicates a favorable window for antiviral activity with minimal host cell toxicity. | [1] |
| PAN Endonuclease EC50 | 489.39 nM | The half-maximal effective concentration for inhibiting the enzymatic activity of the PAN endonuclease in a fluorescence resonance energy transfer (FRET) assay. | [1] |
Signaling Pathways and Experimental Workflows
Influenza Virus Replication Cycle and Inhibition by this compound
The following diagram illustrates the key stages of the influenza A virus replication cycle within a host cell, highlighting the "cap-snatching" process and the point of inhibition by this compound.
Experimental Workflow for Evaluating this compound in a Reverse Genetics System
This diagram outlines the typical workflow for rescuing recombinant influenza A virus and subsequently testing the inhibitory effect of this compound.
Experimental Protocols
Protocol 1: Generation of Recombinant Influenza A Virus using an 8-Plasmid Reverse Genetics System
This protocol describes the rescue of infectious influenza A virus from cloned cDNA.
Materials:
-
Human Embryonic Kidney (293T) cells
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Opti-MEM I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Transfection reagent (e.g., TransIT-LT1)
-
8 reverse genetics plasmids (pPolI or similar) encoding the eight segments of a reference influenza A virus (e.g., A/WSN/33)
-
6-well tissue culture plates
-
Sterile, nuclease-free water
Procedure:
-
Cell Co-culture Preparation:
-
One day before transfection, prepare a co-culture of 293T and MDCK cells.
-
Trypsinize and count both cell types.
-
Seed a 6-well plate with a mixture of 5 x 105 293T cells and 5 x 105 MDCK cells per well in 2 ml of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a 5% CO2 incubator overnight. The cells should be approximately 80-90% confluent at the time of transfection.
-
-
Transfection:
-
In a sterile microcentrifuge tube, mix 1 µg of each of the eight influenza virus plasmids.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the plasmid DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Carefully add the DNA-transfection reagent complex dropwise to the co-culture in the 6-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Virus Rescue and Amplification:
-
At 24 hours post-transfection, replace the medium with 2 ml of infection medium (DMEM, 0.3% BSA, 1% Penicillin-Streptomycin, and 1 µg/ml TPCK-treated trypsin).
-
Continue incubation for an additional 48-72 hours.
-
Harvest the cell culture supernatant containing the rescued recombinant virus.
-
Clarify the supernatant by centrifugation at 1,000 x g for 5 minutes to remove cell debris.
-
The clarified supernatant (P0 virus stock) can be used for amplification by infecting fresh MDCK cells or stored at -80°C.
-
Protocol 2: Determination of the Antiviral Activity (EC50) of this compound
This protocol outlines the procedure to quantify the inhibitory effect of this compound on the replication of the rescued recombinant influenza virus.
Materials:
-
MDCK cells
-
Recombinant influenza A virus stock (from Protocol 1)
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
Infection medium (as in Protocol 1)
-
Cell viability reagent (e.g., CellTiter-Glo®) or method to quantify viral yield (e.g., qPCR, ELISA for viral nucleoprotein)
Procedure:
-
Cell Seeding:
-
Seed MDCK cells into a 96-well plate at a density of 2 x 104 cells per well in 100 µl of DMEM with 10% FBS.
-
Incubate overnight at 37°C in a 5% CO2 incubator to form a confluent monolayer.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in infection medium. A typical starting concentration might be 100 µM, with 2- or 3-fold serial dilutions. Include a "no drug" control (medium with DMSO vehicle) and a "no virus" control.
-
Remove the growth medium from the MDCK cells and add 100 µl of the diluted compound to the appropriate wells.
-
-
Virus Infection:
-
Dilute the recombinant influenza virus stock in infection medium to achieve a multiplicity of infection (MOI) of 0.01.
-
Add 50 µl of the diluted virus to each well (except for the "no virus" control wells).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Quantification of Viral Inhibition:
-
Assess the cytopathic effect (CPE) visually under a microscope.
-
Alternatively, quantify the viral replication by one of the following methods:
-
Cell Viability Assay: Measure the viability of the cells in each well. Viral replication will cause cell death, so a higher cell viability corresponds to greater inhibition.
-
Viral Yield Reduction Assay: Harvest the supernatant and quantify the amount of virus using a TCID50 assay, plaque assay, or quantify viral RNA by RT-qPCR.
-
ELISA: Quantify the expression of a viral protein (e.g., nucleoprotein) in the cell lysates.
-
-
-
Data Analysis:
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., dose-response-inhibition) to calculate the EC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the influenza virus polymerase. Its specific mechanism of action against the PAN endonuclease makes it particularly useful for studies involving reverse genetics. The protocols provided herein offer a framework for researchers to generate recombinant influenza viruses and to quantitatively assess the inhibitory effects of this compound, thereby facilitating research into viral replication, drug resistance, and the development of novel antiviral strategies.
References
- 1. Synthesis and SARs of dopamine derivatives as potential inhibitors of influenza virus PAN endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Reverse Genetics of Influenza Viruses | Springer Nature Experiments [experiments.springernature.com]
- 5. Reverse Genetics of Influenza Virus | Springer Nature Experiments [experiments.springernature.com]
- 6. Reverse Genetics Approaches for the Development of Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Potency of the Novel Influenza Inhibitor IN-2 via IC50 Determination
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction to Influenza Virus and Antiviral Potency
Influenza is a contagious respiratory illness caused by influenza viruses, which are RNA viruses of the Orthomyxoviridae family.[1][2] These viruses are classified into four types: A, B, C, and D. Influenza A and B viruses are the primary causes of seasonal epidemics in humans.[3] Influenza A viruses are further subdivided based on the antigenic properties of their surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA).[3] The segmented nature of the influenza virus genome allows for antigenic drift and shift, leading to the constant emergence of new strains and the need for annual vaccine updates and novel antiviral therapies.[4]
The development of new antiviral drugs is crucial for managing seasonal influenza and preparing for potential pandemics.[5] A key parameter in the characterization of a new antiviral compound is its 50% inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required to inhibit a given biological process, such as viral replication, by 50%. It is a critical measure of the drug's potency. This document provides a detailed protocol for determining the IC50 of a novel hypothetical influenza inhibitor, designated as IN-2.
Overview of Influenza Virus-IN-2
For the purpose of this application note, "this compound" (IN-2) is a novel investigational antiviral compound. Its mechanism of action is hypothesized to be the inhibition of the viral neuraminidase (NA) enzyme. NA is essential for the release of progeny virions from infected cells, and its inhibition prevents the spread of the virus.[2][6] The potency of IN-2 will be quantified by determining its IC50 value against various influenza A and B strains using a plaque reduction neutralization test (PRNT).
Experimental Protocol: IC50 Determination by Plaque Reduction Neutralization Test (PRNT)
The plaque reduction neutralization test is a standard method for quantifying the titer of a virus and the inhibitory effect of a compound.[7] This assay measures the reduction in the formation of viral plaques in a cell monolayer in the presence of the antiviral agent.
Materials
-
Cells: Madin-Darby Canine Kidney (MDCK) cells
-
Viruses: Influenza A/H1N1, A/H3N2, and Influenza B virus strains
-
Compound: this compound (dissolved in DMSO)
-
Control Drug: Oseltamivir (dissolved in DMSO)
-
Media: Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Assay Medium: DMEM with 1% Bovine Serum Albumin (BSA), 1% Penicillin-Streptomycin, and 2 µg/mL TPCK-trypsin
-
Overlay Medium: 2X MEM, 1.6% Agarose, 1% Penicillin-Streptomycin, and 2 µg/mL TPCK-trypsin
-
Stain: 0.1% Crystal Violet in 20% ethanol
-
Equipment: 6-well cell culture plates, CO2 incubator, light microscope
Experimental Workflow
The following diagram outlines the key steps in the IC50 determination protocol.
Caption: Experimental workflow for determining the IC50 of IN-2.
Detailed Procedure
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate at 37°C with 5% CO2 until they form a confluent monolayer (approximately 24 hours).
-
Compound Dilution: Prepare a series of 2-fold dilutions of IN-2 and the control drug (Oseltamivir) in the assay medium. The final concentrations should span a range that is expected to show 0% to 100% inhibition. A typical starting concentration might be 100 µM.
-
Virus Inoculum: Dilute the virus stock in the assay medium to a concentration that will produce 50-100 plaques per well.
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells by adding 200 µL of the virus inoculum to each well. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Treatment: After the 1-hour incubation, remove the virus inoculum and add 2 mL of the prepared compound dilutions to the respective wells. Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).
-
Overlay: After a 1-hour incubation with the compound, remove the medium and add 2 mL of the agarose overlay medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 10% formaldehyde for 1 hour. Remove the agarose overlay and stain the cells with 0.1% crystal violet for 10-15 minutes. Gently wash the wells with water and allow them to dry.
-
Plaque Counting: Count the number of plaques in each well.
Data Analysis
-
Calculate the percentage of plaque inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the IC50 value, which is the concentration of the compound that results in a 50% reduction in the number of plaques.
Data Presentation
The following table summarizes hypothetical IC50 values for IN-2 and Oseltamivir against different influenza virus strains.
| Virus Strain | IN-2 IC50 (µM) | Oseltamivir IC50 (µM) |
| Influenza A/H1N1 | 0.5 ± 0.1 | 0.8 ± 0.2 |
| Influenza A/H3N2 | 1.2 ± 0.3 | 1.5 ± 0.4 |
| Influenza B | 2.5 ± 0.6 | 3.0 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Influenza Virus Replication and Potential Drug Targets
The following diagram illustrates the replication cycle of the influenza virus and highlights key stages that can be targeted by antiviral drugs.
Caption: Influenza virus replication cycle and antiviral targets.
Conclusion
The protocol described in this application note provides a robust and reliable method for determining the IC50 value of the novel influenza inhibitor, IN-2. The plaque reduction neutralization test is a widely accepted standard for assessing the potency of antiviral compounds. The data generated from this assay are essential for the preclinical evaluation of new drug candidates and for guiding further development efforts. The hypothetical results suggest that IN-2 demonstrates potent inhibitory activity against multiple strains of influenza A and B viruses, warranting further investigation.
References
- 1. youtube.com [youtube.com]
- 2. Influenza - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Types of Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]
- 4. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 7. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
"Influenza virus-IN-2" solubility issues in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the hypothetical small molecule inhibitor, Influenza virus-IN-2, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for this compound to precipitate when added to cell culture media?
A1: The most common reason is "solvent shift." this compound is likely dissolved in a strong organic solvent like 100% DMSO to create a high-concentration stock solution.[1][2] When this stock is diluted into the aqueous environment of cell culture media, the DMSO concentration drops dramatically, reducing its solvating power.[3] This can cause the compound, which is poorly soluble in water, to crash out of solution and form a precipitate.[2][4]
Q2: What is the maximum recommended concentration of DMSO for most cell culture experiments?
A2: The sensitivity to DMSO can vary significantly between cell lines.[5] However, a general rule is to keep the final concentration of DMSO in the culture media at or below 0.1% to avoid influencing experimental results or causing cytotoxicity.[5][6] Some robust cell lines may tolerate up to 0.5%, but this must be determined empirically for your specific cell type.[5][7] Concentrations of 1% or higher are often toxic to most mammalian cells.[6][8]
Q3: Can warming the cell culture media help dissolve the precipitated this compound?
A3: Gently warming the media to 37°C can sometimes help redissolve compound precipitates.[4] However, repeated temperature shifts, such as freeze/thaw cycles or excessive heating, can also degrade media components and cause proteins and salts to precipitate, potentially confounding the issue.[9]
Q4: Does the presence of fetal bovine serum (FBS) in the media affect the solubility of this compound?
A4: Yes, FBS can significantly impact the apparent solubility and bioavailability of the compound.[10] Serum proteins, particularly albumin, can bind to hydrophobic compounds, which can help keep them in solution.[3][11] However, this binding also reduces the free concentration of the compound available to interact with the cells, which can affect the observed potency in your assay.[10]
Q5: Should I sonicate my media after adding this compound to help it dissolve?
A5: Brief sonication can be an effective method to help dissolve small molecule precipitates in the final working solution.[4] It provides energy to break up aggregates and enhance dispersion. However, care should be taken to avoid excessive sonication, which can degrade the compound or media components.
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter with this compound solubility.
Issue 1: Immediate precipitation is observed upon dilution of the DMSO stock into media.
Why is this happening? This is a classic sign of poor kinetic solubility. The compound is crashing out of solution as soon as the DMSO concentration falls below the level required to keep it dissolved.
Solutions:
-
Modify the Dilution Method: Instead of adding a small volume of high-concentration stock directly into a large volume of media, try a serial dilution approach. First, dilute the stock into a smaller volume of media containing serum, vortexing gently, and then add this intermediate dilution to your final culture volume.[3]
-
Increase Final DMSO Concentration: If your cells can tolerate it, increasing the final DMSO concentration to 0.2% or 0.5% may keep the compound in solution.[3] Always run a vehicle control with the same DMSO concentration to ensure it does not affect cell viability or the experimental outcome.[5]
-
Lower the Working Concentration: Your desired working concentration of this compound may be above its solubility limit in the final assay conditions. Test a range of lower concentrations to find the maximum soluble concentration.
Issue 2: The media becomes cloudy over time during incubation.
Why is this happening? This could be due to several factors:
-
Slow Precipitation: The compound may be kinetically soluble initially but thermodynamically unstable, causing it to slowly precipitate over hours.
-
Compound Instability: The compound itself might be degrading in the culture medium (pH 7.2-7.4, 37°C), with the degradation products being insoluble.
-
Media Component Precipitation: Temperature shifts and CO2 levels can cause salts or proteins in the media to precipitate, which can be mistaken for the compound.[9]
Solutions:
-
Assess Compound Stability: Perform a stability assay by incubating this compound in the cell culture medium without cells for the duration of your experiment. At various time points, centrifuge the sample and measure the concentration of the compound in the supernatant via HPLC or LC-MS to check for degradation.
-
Control for Media Precipitation: Incubate a plate with only cell culture media (no compound) alongside your experiment. Observe these wells under a microscope to see if precipitation occurs independently of the compound.
-
Consider Protein Binding: If using serum-free media, the lack of proteins may exacerbate precipitation.[9] If your experiment allows, consider adding bovine serum albumin (BSA) to help stabilize the compound.
Data Presentation: DMSO Tolerance in Cell Lines
The cytotoxic threshold for DMSO varies between cell lines. It is critical to establish a baseline for your specific model.
| Cell Line Type | Generally Tolerated DMSO Conc. (No significant effect) | Concentration with Potential Effects | Cytotoxic Concentration | Reference |
| Most Cancer Cell Lines | ≤ 0.1% | 0.2% - 0.5% | > 1.0% | [5] |
| Skin Fibroblasts | ≤ 0.1% | 0.5% - 3.0% | > 3.0% | [6] |
| Human Apical Papilla Cells | ≤ 0.5% | 1.0% | > 5.0% | [7] |
| Human FLS | < 0.05% | 0.1% - 0.5% | > 0.5% | [12] |
Note: These values are generalizations. Always perform a dose-response curve for DMSO on your specific cell line.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution in DMSO and dilute it to a final working concentration in cell culture media with minimal precipitation.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., DMEM) with 10% FBS, pre-warmed to 37°C
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Stock Solution Preparation (e.g., 10 mM): a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex vigorously for 2-3 minutes until the solid is completely dissolved. If needed, briefly sonicate the tube for 5 minutes. This is your high-concentration primary stock. Store at -20°C or -80°C as recommended.
-
Working Solution Preparation (e.g., 10 µM final concentration in 1 mL media): a. Pre-dilution (Recommended): Thaw the 10 mM primary stock. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of 100% DMSO to create a 100 µM solution. This makes subsequent dilutions more accurate. b. Final Dilution: Add 1 µL of the 10 mM primary stock directly into 1 mL of pre-warmed cell culture media. This results in a 10 µM final concentration with 0.1% DMSO. c. Mixing: Immediately after adding the stock, cap the tube and vortex gently for 10-15 seconds. Do not shake vigorously as this can cause foaming and protein denaturation. d. Observation: Visually inspect the solution for any signs of precipitation. If a fine precipitate appears, sonicate the tube in a water bath for 5-10 minutes.[4] e. Vehicle Control: Prepare a parallel solution containing 1 µL of DMSO in 1 mL of media (0.1% DMSO) to use as a vehicle control in your experiment.[5]
Protocol 2: High-Throughput Kinetic Solubility Assay
Objective: To determine the maximum soluble concentration of this compound in cell culture media under experimental conditions.[13][14]
Materials:
-
This compound (10 mM stock in DMSO)
-
Cell culture medium (with or without FBS, as required by the assay)
-
96-well clear microplate
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
-
Multichannel pipette
Methodology:
-
Plate Setup: a. In a 96-well plate, add cell culture media to wells in a row (e.g., 198 µL per well for a final volume of 200 µL). b. Create a serial dilution of the 10 mM this compound stock in 100% DMSO. c. Add 2 µL of the serially diluted DMSO stocks to the corresponding wells containing media. This will create a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) with a constant final DMSO concentration.
-
Incubation: a. Mix the plate on a plate shaker for 2 minutes. b. Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours), mimicking your assay conditions.[13][14]
-
Measurement (Nephelometry): a. Measure the light scattering in each well using a nephelometer. b. The concentration at which light scattering begins to increase significantly above the baseline (DMSO control wells) is considered the limit of kinetic solubility.
-
Measurement (UV Absorbance after Filtration - More Accurate): a. Transfer the contents of each well to a 96-well filter plate. b. Centrifuge the plate to filter out any precipitated compound. c. Measure the UV absorbance of the filtrate in a UV-compatible 96-well plate at the compound's λmax. d. Compare the absorbance values to a standard curve of the compound prepared in a solvent where it is fully soluble (e.g., 50:50 Acetonitrile:Water) to quantify the concentration. The point where the measured concentration plateaus despite an increase in the added concentration is the solubility limit.[15]
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How can I dissolve hydrophobic compounds in DMEM media? - ECHEMI [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. btsjournals.com [btsjournals.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
- 10. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. enamine.net [enamine.net]
Technical Support Center: Optimizing AV-IN-2 Concentration for In Vivo Influenza Studies
Welcome to the technical support center for AV-IN-2, a novel inhibitor of the influenza virus polymerase complex. This guide provides essential information, protocols, and troubleshooting advice to help researchers effectively design and execute in vivo studies to determine the optimal concentration of AV-IN-2 for treating influenza virus infections.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for AV-IN-2?
A1: AV-IN-2 is an experimental antiviral compound designed to target the influenza A and B virus RNA-dependent RNA polymerase (RdRp) complex.[1][2] This complex, consisting of PA, PB1, and PB2 subunits, is essential for the replication and transcription of the viral RNA genome.[1][2] By inhibiting the polymerase, AV-IN-2 is expected to reduce viral replication, leading to a decrease in viral load and amelioration of disease symptoms.
Q2: Which animal model is most appropriate for initial in vivo studies with AV-IN-2?
A2: For initial efficacy and toxicity studies of anti-influenza compounds, the mouse model is most commonly used.[3][4] Mice are cost-effective, readily available, and their immune system is well-characterized.[4] Ferrets are also an excellent model as they are susceptible to human influenza strains and exhibit clinical symptoms, like fever, that are similar to humans.[3][4] The choice of model may depend on the specific research question and the influenza strain being used.
Q3: What are the key endpoints to measure the efficacy of AV-IN-2 in vivo?
A3: Efficacy of antiviral compounds in influenza models can be assessed using several endpoints[4][5]:
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Survival Rate: A primary indicator of the compound's protective effect against a lethal viral challenge.
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Change in Body Weight and Temperature: Morbidity is often associated with weight loss and changes in body temperature.[4]
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Clinical Scores: A semi-quantitative assessment of disease signs such as ruffled fur, hunched posture, and lethargy.[4][5]
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Viral Load: Quantification of the virus in lung homogenates, nasal washes, or bronchoalveolar lavage (BAL) fluid, typically by TCID50 assay or qRT-PCR.[4][5]
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Lung Pathology: Histopathological analysis of lung tissue to assess inflammation and damage.
Q4: How should I determine the starting dose for my in vivo experiments?
A4: The starting dose for in vivo studies is typically informed by in vitro data. The 50% inhibitory concentration (IC50) from cell culture assays is a key parameter.[6] A common practice is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50. A dose-range finding study is crucial to identify a tolerated dose with antiviral activity.
Troubleshooting Guide
Q1: I am observing high toxicity (e.g., rapid weight loss, mortality) in the drug-treated, uninfected control group. What should I do?
A1: This indicates that the dose of AV-IN-2 is too high. It is essential to perform a maximum tolerated dose (MTD) study. In this study, different doses of AV-IN-2 are administered to uninfected animals, and they are monitored for signs of toxicity for a period consistent with the planned efficacy study.[5] Based on the MTD results, you should select a lower, non-toxic dose for your efficacy studies.
Q2: My compound, AV-IN-2, shows potent in vitro activity but is not effective in the in vivo mouse model. What are the possible reasons?
A2: A discrepancy between in vitro and in vivo results can be due to several factors:
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Pharmacokinetics (PK): The compound may have poor bioavailability, rapid metabolism, or inefficient distribution to the target organ (the lungs). A PK study to measure the concentration of AV-IN-2 in plasma and lung tissue over time is recommended.
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Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) may not be optimal for drug delivery.[5] Consider alternative administration routes.
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Timing of Treatment: For influenza, antiviral treatment is most effective when initiated early.[7][8] Ensure that the treatment starts shortly after viral infection, typically within a few hours.[5]
Q3: I am seeing a high degree of variability in my results between animals in the same treatment group. How can I reduce this?
A3: In vivo studies can have inherent variability. To minimize this:
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Standardize Procedures: Ensure consistency in virus inoculation (volume and titer), drug administration (timing and volume), and endpoint measurements.
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Increase Sample Size: A larger number of animals per group can help to increase the statistical power of your study.
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Animal Health and Environment: Use healthy animals from a reputable supplier and maintain a controlled environment (e.g., temperature, light-dark cycle).
Data Presentation
Table 1: Example Dose-Range Finding and Toxicity Data for AV-IN-2 in Mice
| Dose (mg/kg/day) | Administration Route | Observation Period (days) | % Weight Change (Day 5) | Survival Rate (%) | Clinical Signs of Toxicity |
| 100 | Oral Gavage | 7 | -25% | 20 | Severe lethargy, ruffled fur |
| 50 | Oral Gavage | 7 | -10% | 100 | Mild lethargy |
| 25 | Oral Gavage | 7 | +2% | 100 | None observed |
| 10 | Oral Gavage | 7 | +5% | 100 | None observed |
| Vehicle Control | Oral Gavage | 7 | +6% | 100 | None observed |
Table 2: Example Efficacy Data for AV-IN-2 in an Influenza-Infected Mouse Model
| Treatment Group | Dose (mg/kg/day) | Mean Day of Death | Survival Rate (%) | Lung Viral Titer (log10 TCID50/g) at Day 4 post-infection |
| Vehicle Control | - | 7.5 | 0 | 6.2 |
| AV-IN-2 | 10 | 12.0 | 60 | 4.1 |
| AV-IN-2 | 25 | Not Applicable | 90 | 2.5 |
| Oseltamivir | 20 | Not Applicable | 100 | 2.1 |
Experimental Protocols
Protocol 1: Dose-Range Finding (Maximum Tolerated Dose) Study
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Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Groups: Assign 5 mice per group. Include a vehicle control group and at least 3-4 dose levels of AV-IN-2 (e.g., 10, 25, 50, 100 mg/kg/day).
-
Administration: Administer AV-IN-2 via the intended route (e.g., oral gavage) twice daily for 5 days.[5]
-
Monitoring: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, prostration), and survival daily for the 5-day treatment period and for an additional 9 days.
-
Endpoint: Determine the highest dose that does not cause significant weight loss (e.g., >20%) or other severe clinical signs of toxicity.
Protocol 2: In Vivo Efficacy Study - Viral Load Reduction
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Groups: Include a vehicle control, a positive control (e.g., oseltamivir), and at least two non-toxic doses of AV-IN-2 determined from the dose-range finding study. Use 8-10 mice per group.
-
Infection: Anesthetize mice and intranasally infect them with a non-lethal dose of a mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 H1N1).[4]
-
Treatment: Begin treatment 4 hours post-infection and continue twice daily for 5 days.[5]
-
Monitoring: Record body weight and clinical scores daily.
-
Endpoint: On day 4 post-infection, euthanize a subset of mice from each group. Harvest the lungs and homogenize to determine the viral titer using a TCID50 assay on Madin-Darby canine kidney (MDCK) cells.[5]
Visualizations
Caption: Influenza virus replication cycle with the inhibitory action of AV-IN-2 on the RdRp complex.
Caption: Experimental workflow for the in vivo optimization of AV-IN-2 concentration.
Caption: A decision tree for troubleshooting common issues in in vivo antiviral studies.
References
- 1. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 4. criver.com [criver.com]
- 5. In Vivo Influenza Virus-Inhibitory Effects of the Cyclopentane Neuraminidase Inhibitor RWJ-270201 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing antiviral treatment for seasonal influenza in the USA: a mathematical modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing antiviral therapy for influenza: understanding the evidence [scite.ai]
Technical Support Center: Investigating Off-Target Effects of IN-2 in Uninfected Cells
Welcome to the technical support center for IN-2, an investigational kinase inhibitor for influenza virus research. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of IN-2 in uninfected cells.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of kinase inhibitors like IN-2 in uninfected cells?
A1: Kinase inhibitors are designed to target specific viral or host kinases essential for viral replication. However, due to the high degree of conservation in the ATP-binding pocket of kinases, off-target binding can occur. These off-target effects can manifest as cytotoxicity, inhibition of cell proliferation, or modulation of various signaling pathways unrelated to influenza virus replication. For instance, some kinase inhibitors have been shown to affect pathways like the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling, which is crucial for normal inflammatory responses.[1]
Q2: We are observing unexpected cytotoxicity in our uninfected control cells treated with IN-2. What could be the cause?
A2: Unexpected cytotoxicity in uninfected cells treated with a kinase inhibitor like IN-2 is a common concern and can stem from several factors:
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Off-target kinase inhibition: IN-2 may be inhibiting one or more host kinases that are essential for cell survival and proliferation.
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Compound concentration: The concentration of IN-2 used may be too high, leading to non-specific toxicity. It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line.
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Cell line sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors.
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Solvent toxicity: The solvent used to dissolve IN-2 (e.g., DMSO) might be causing toxicity at the concentrations used. A solvent-only control is essential.
Q3: How can we differentiate between antiviral effects and off-target cytotoxicity of IN-2?
A3: To distinguish between the desired antiviral activity and off-target effects, it is essential to perform parallel experiments on both influenza virus-infected and uninfected cells. A key metric is the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50). A higher SI value indicates a more favorable therapeutic window. For example, a study on JAK inhibitors determined the CC50 and IC50 (50% inhibitory concentration for cytokine production) to calculate the selective index for each compound.[1]
Troubleshooting Guides
Issue 1: High background cell death in uninfected control plates.
| Possible Cause | Troubleshooting Step |
| IN-2 concentration is too high. | Perform a dose-response curve to determine the CC50 of IN-2 in your specific cell line. Use concentrations well below the CC50 for subsequent antiviral assays. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the same concentration of the solvent used to dissolve IN-2 to assess its contribution to cytotoxicity. |
| Cell culture conditions. | Ensure optimal cell culture conditions, including confluency, media quality, and incubation parameters. Stressed cells can be more susceptible to drug-induced toxicity. |
| Contamination. | Check for microbial contamination in your cell cultures, which can cause cell death. |
Issue 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Assay variability. | Ensure proper mixing of reagents and consistent incubation times. Use a positive control for cytotoxicity to validate the assay performance. |
| Cell plating density. | Optimize the cell seeding density to ensure a linear response in the viability assay. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity and antiviral activity data for IN-2, illustrating how to present such data for easy comparison.
| Cell Line | CC50 (µM) in Uninfected Cells | EC50 (µM) against Influenza A/PR/8/34 | Selectivity Index (SI = CC50/EC50) |
| A549 | 50 | 2 | 25 |
| MDCK | 35 | 1.5 | 23.3 |
| hPBMCs | 20 | 2.5 | 8 |
Note: This is example data and does not reflect actual experimental results for a specific compound named "Influenza virus-IN-2".
Experimental Protocols
1. Cell Viability (Cytotoxicity) Assay using MTT
This protocol is a standard method to assess the cytotoxicity of a compound on uninfected cells.
-
Materials: 96-well plates, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, test compound (IN-2).
-
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
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Prepare serial dilutions of IN-2 in cell culture medium.
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Remove the old medium from the plate and add the medium containing different concentrations of IN-2. Include a vehicle-only control and a no-treatment control.
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Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48 or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
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Solubilize the formazan crystals by adding DMSO to each well.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability relative to the no-treatment control and determine the CC50 value.
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2. Kinase Inhibition Profiling
To identify potential off-target kinases of IN-2, a kinase panel screening is recommended.
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Procedure: This is typically performed as a fee-for-service by specialized companies. The general workflow involves:
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Providing a sample of IN-2 at a specified concentration.
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The compound is tested against a large panel of purified kinases (e.g., >400 kinases).
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The activity of each kinase is measured in the presence of IN-2.
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The results are reported as the percentage of inhibition for each kinase, allowing for the identification of off-target interactions.
-
Visualizations
Caption: Experimental workflow for determining the selectivity index of IN-2.
Caption: Potential off-target signaling pathways affected by a kinase inhibitor.
References
Overcoming "Influenza virus-IN-2" induced cytotoxicity
Welcome to the technical support center for Influenza Virus-IN-2. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome issues related to the cytotoxicity of this compound during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule inhibitor designed to target a key viral protein of the influenza A virus, disrupting its replication cycle. While its primary on-target effect is potent antiviral activity, it can exhibit off-target effects leading to cytotoxicity in host cells at higher concentrations.
Q2: What is the underlying mechanism of this compound induced cytotoxicity?
A2: Pre-clinical data suggests that the cytotoxicity of this compound is primarily mediated through the induction of apoptosis, or programmed cell death. This involves the activation of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and the activation of caspase-3, a key executioner caspase.[1][2] At higher concentrations, necrotic cell death may also be observed.
Q3: What is the Selectivity Index (SI) and why is it important for this compound?
A3: The Selectivity Index (SI) is a critical parameter for any antiviral compound, calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50).[3][4] A higher SI value is desirable as it indicates a wider therapeutic window where the compound is effective against the virus at concentrations that are not harmful to the host cells.[3] For this compound, a low SI may indicate that the antiviral and cytotoxic concentrations are too close for therapeutic use without modification.
Q4: Can the cytotoxicity of this compound be cell-line specific?
A4: Yes, the cytotoxic effects of antiviral compounds can vary significantly between different cell lines.[5][6] It is recommended to assess the CC50 of this compound in multiple relevant cell lines (e.g., MDCK, A549, and a human primary cell line) to determine if the observed cytotoxicity is a general phenomenon or specific to a particular cell type.
Troubleshooting Guide
This guide provides a step-by-step approach to address and mitigate the cytotoxicity observed with this compound in your experiments.
Problem: High cytotoxicity observed at effective antiviral concentrations of this compound.
Step 1: Confirm Cytotoxicity and Determine the Selectivity Index (SI)
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Action: Perform a dose-response experiment to determine both the EC50 (antiviral efficacy) and the CC50 (cytotoxicity) of this compound in your chosen cell line.[3][4]
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Rationale: This will provide a quantitative measure of the therapeutic window of the compound. A low SI (e.g., <10) confirms that cytotoxicity is a significant issue at effective concentrations.[3]
Step 2: Investigate the Mechanism of Cell Death
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Action: Use commercially available kits to assay for markers of apoptosis, such as caspase-3/7 activation or Annexin V staining.
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Rationale: Understanding the mechanism of cytotoxicity can guide the selection of appropriate mitigation strategies. If apoptosis is confirmed, caspase inhibitors may be a viable option.[1][2]
Step 3: Explore Cytotoxicity Mitigation Strategies
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Option A: Combination Therapy
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Action: Combine a suboptimal, less toxic concentration of this compound with another anti-influenza agent that has a different mechanism of action (e.g., a neuraminidase inhibitor like oseltamivir).[7][8][9]
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Rationale: Combination therapy can achieve a synergistic antiviral effect, allowing for the use of lower, non-toxic concentrations of each compound.[7][9][10]
-
-
Option B: Co-administration with a Cytoprotective Agent
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Action: If the cytotoxicity is associated with oxidative stress, consider co-administering an antioxidant such as N-acetylcysteine (NAC).[11][12][13] If apoptosis is the primary mechanism, a pan-caspase inhibitor like Z-VAD-FMK can be used.[1][2]
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Rationale: These agents can counteract the off-target effects of this compound without interfering with its antiviral activity.
-
-
Option C: Modify Experimental Conditions
-
Action: Reduce the incubation time of the compound with the cells or use a more sensitive cell line for antiviral assays that may require a lower effective concentration of the inhibitor.
-
Rationale: Optimizing experimental parameters can sometimes reduce cytotoxicity while still allowing for the detection of antiviral activity.
-
-
Option D: Test in Different Cell Lines
Quantitative Data Summary
The following tables summarize the key parameters for evaluating the cytotoxicity and antiviral activity of this compound.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Parameter | Description | Typical Value Range |
| EC50 | 50% Effective Concentration | 1-10 µM |
| CC50 | 50% Cytotoxic Concentration | 5-50 µM |
| SI | Selectivity Index (CC50/EC50) | 0.5-50 |
Table 2: Comparison of Cytotoxicity Mitigation Strategies
| Strategy | Expected Impact on EC50 | Expected Impact on CC50 | Expected Impact on SI |
| Combination Therapy | Decrease | No Change | Increase |
| Co-administration with Antioxidant | No Change | Increase | Increase |
| Co-administration with Caspase Inhibitor | No Change | Increase | Increase |
Experimental Protocols
Protocol 1: Determination of CC50 by MTT Assay
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value using non-linear regression analysis.
Protocol 2: Caspase-3/7 Activity Assay
-
Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
After the desired incubation period (e.g., 24 hours), add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence or fluorescence using a microplate reader.
-
An increase in signal compared to the untreated control indicates caspase-3/7 activation.
Visualizations
Caption: Troubleshooting workflow for this compound cytotoxicity.
Caption: Proposed mechanism of action and cytotoxicity of this compound.
References
- 1. Caspase inhibitors in prevention of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the SARS-CoV-2 Mutation Pattern Generated In Vitro by the Antiviral Action of Lycorine [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical and clinical developments for combination treatment of influenza | PLOS Pathogens [journals.plos.org]
- 10. A synergistic therapy against influenza virus A/H1N1/PR8 by a HA1 specific neutralizing single-domain VL and an RNA hydrolyzing scFv - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imedpub.com [imedpub.com]
- 12. researchgate.net [researchgate.net]
- 13. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Influenza Inhibitor-2 (II-2)
Welcome to the technical support center for Influenza Inhibitor-2 (II-2). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during the experimental validation of II-2.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Influenza Inhibitor-2 (II-2)?
A1: Influenza Inhibitor-2 (II-2) is a novel experimental compound designed to block a critical stage of the influenza A virus replication cycle. It is hypothesized to act as a fusion inhibitor, preventing the conformational changes in the viral hemagglutinin (HA) protein that are necessary for the fusion of the viral envelope with the endosomal membrane. By blocking this step, the viral genome is unable to be released into the cytoplasm, thus halting the infection process.
Q2: I am observing high variability in my plaque reduction neutralization test (PRNT) results. What could be the cause?
A2: Inconsistent results in PRNT assays can stem from several factors. Common sources of variability include inconsistent cell monolayer confluence, variability in the virus titer, and issues with the semi-solid overlay. Ensure your MDCK cells form a uniform monolayer and that the virus stock is properly tittered before each experiment. Additionally, improper temperature or CO2 levels during incubation can affect plaque formation.
Q3: My RT-qPCR results show inconsistent inhibition by II-2. Why might this be happening?
A3: Inconsistent RT-qPCR results when evaluating an antiviral compound can be due to a range of issues. These can include the timing of sample collection, RNA degradation, and variability in infection efficiency. It is crucial to collect samples at a consistent time point post-infection. Ensure proper RNA extraction and storage procedures are followed to prevent degradation. We recommend including a positive control for infection and a negative control for the inhibitor in each assay plate.
Q4: Can I use a different cell line instead of Madin-Darby Canine Kidney (MDCK) cells for my assays?
A4: While MDCK cells are the standard and recommended cell line for influenza virus propagation and titration due to their high susceptibility, other cell lines such as A549 (human lung carcinoma) can be used. However, be aware that virus replication kinetics and plaque morphology may differ, requiring optimization of the assay protocol.
Q5: What is the optimal time to add II-2 to my cell cultures to observe maximum inhibition?
A5: For fusion inhibitors like II-2, the compound is most effective when present during the viral entry stage. We recommend adding II-2 to the cell culture media either shortly before or at the same time as the addition of the virus. A time-of-addition experiment is recommended to determine the precise window of activity for your specific experimental setup.
Troubleshooting Guides
Plaque Assay Inconsistent Results
| Observed Problem | Potential Cause | Recommended Solution |
| No plaques or very small plaques in the positive control. | Low virus titer or inactive virus. | Re-titer your virus stock. Ensure proper storage of the virus at -80°C in small aliquots to avoid freeze-thaw cycles. |
| Cell monolayer is not confluent or is unhealthy. | Ensure MDCK cells are seeded at the correct density to achieve 95-100% confluency at the time of infection. Visually inspect cells for proper morphology before starting the assay. | |
| Inappropriate concentration of trypsin in the overlay. | Optimize the concentration of TPCK-treated trypsin. Too little will prevent HA cleavage and viral spread, while too much can be toxic to the cells. | |
| Irregular plaque morphology or "fuzzy" plaques. | Overlay solidified too slowly or at an incorrect temperature. | Ensure the agarose or methylcellulose overlay is at the correct temperature before adding to the wells and that it solidifies evenly. |
| Contamination of cell culture. | Regularly test cell cultures for mycoplasma contamination. Use aseptic techniques throughout the protocol. | |
| High variability in plaque counts between replicate wells. | Inaccurate pipetting of virus or inhibitor. | Use calibrated pipettes and ensure proper mixing of dilutions. |
| Uneven cell monolayer. | Ensure even seeding of cells and avoid disturbing the plate after seeding. |
TCID50 Assay Inconsistent Results
| Observed Problem | Potential Cause | Recommended Solution |
| All wells show cytopathic effect (CPE), even at high dilutions. | Virus titer is much higher than expected. | Perform a wider range of serial dilutions for the virus stock. |
| No CPE observed, even in low dilution wells. | Virus titer is too low or inactive. | Re-titer the virus stock. Ensure the virus used is appropriate for the cell line. |
| Insufficient incubation time. | Incubate plates for the recommended time (typically 3-5 days) and check for CPE daily. | |
| Inconsistent CPE pattern across the plate. | Edge effects due to evaporation. | Use a humidified incubator and consider not using the outer wells of the 96-well plate. |
| Inaccurate serial dilutions. | Ensure thorough mixing between serial dilution steps. |
Experimental Protocols
Protocol: Plaque Reduction Neutralization Test (PRNT)
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Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
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Compound Preparation: Prepare serial dilutions of Influenza Inhibitor-2 (II-2) in serum-free media.
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Virus Dilution: Dilute the influenza virus stock in serum-free media to a concentration that will yield 50-100 plaques per well.
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Neutralization: Mix equal volumes of the diluted virus and each dilution of II-2. Incubate at 37°C for 1 hour.
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Infection: Wash the confluent MDCK cell monolayers with PBS. Add the virus-inhibitor mixture to the respective wells and incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes.
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Overlay: Aspirate the inoculum and add a semi-solid overlay (e.g., 1:1 mixture of 2X DMEM and 1.6% agarose) containing TPCK-treated trypsin.
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Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
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Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.
Protocol: Real-Time RT-qPCR for Viral Load Quantification
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Infection: Seed MDCK cells in a 24-well plate. Infect the confluent monolayers with influenza virus in the presence of varying concentrations of II-2.
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RNA Extraction: At a predetermined time point post-infection (e.g., 24 hours), lyse the cells and extract total RNA using a commercial kit.
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Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and influenza-specific primers (e.g., targeting the M1 gene).
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qPCR: Perform real-time quantitative PCR using a suitable master mix and primers/probe specific to a conserved region of the influenza virus genome.
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Data Analysis: Determine the Ct values for each sample. Calculate the viral load relative to a standard curve or use the ΔΔCt method to determine the fold change in viral RNA levels in the presence of II-2 compared to the untreated control.
Visualizations
Caption: Proposed mechanism of Influenza Inhibitor-2 (II-2).
Caption: Workflow for testing the efficacy of Influenza Inhibitor-2.
How to mitigate "Influenza virus-IN-2" binding to serum proteins
Technical Support Center: Influenza Virus-IN-2
Disclaimer: "this compound" is not a recognized nomenclature for a publicly documented influenza virus strain. The following troubleshooting guides and protocols are based on established principles and methods for well-characterized influenza A and B viruses. Researchers should adapt these guidelines to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What causes our this compound preparation to bind to serum proteins?
A1: The binding of influenza viruses to serum proteins is a well-documented phenomenon driven by several factors:
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Inherent Serum Inhibitors: Serum contains naturally occurring inhibitors, such as alpha- and gamma-type inhibitors (e.g., sialylated glycoproteins like α2-macroglobulin), that can competitively block the receptor-binding sites on the virus's hemagglutinin (HA) protein.[1]
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Non-Specific Interactions: The viral surface, particularly the glycoproteins HA and neuraminidase (NA), can have electrostatic or hydrophobic interactions with various serum proteins, including albumins and immunoglobulins.
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Contaminants from Production: If the virus is propagated in cell culture with fetal bovine serum (FBS) or in eggs, residual host cell proteins and DNA can co-purify with the virus, leading to aggregation and non-specific binding.[2][3][4]
Q2: How does serum protein binding affect our downstream experiments?
A2: Unwanted binding to serum proteins can significantly compromise experimental results:
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Reduced Infectivity: Proteins binding to the HA can sterically hinder the virus from attaching to host cell receptors, leading to an underestimation of viral titer in infectivity assays.[5]
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Inaccurate Neutralization Assays: In serum neutralization assays (SVN), non-specific inhibitors in the test serum can neutralize the virus, leading to a false-positive result for neutralizing antibodies.[6][7]
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Assay Interference: In assays like the Hemagglutination Inhibition (HI) test or Enzyme-Linked Lectin Assay (ELLA), serum components can cause non-specific inhibition of hemagglutination or neuraminidase activity, confounding the interpretation of results.[6][8]
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Aggregation and Instability: Protein binding can lead to aggregation of viral particles, affecting sample homogeneity and potentially reducing the stability of the virus preparation.
Q3: What is the most effective way to remove contaminating serum proteins from our virus stock?
A3: Ion-exchange chromatography is a highly effective single-step method for purifying influenza viruses from host cell and serum proteins. Both anion-exchange (e.g., Q-resin) and cation-exchange (e.g., SP-resin) chromatography have demonstrated high efficiency in removing impurities while maintaining high virus recovery rates.[2][4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Background or False Positives in a Neutralization Assay
-
Problem: You observe virus neutralization even with serum from naive subjects or control animals.
-
Likely Cause: The serum contains natural, non-antibody inhibitors that are binding to and neutralizing this compound.[1][6]
-
Solution Workflow:
Caption: Troubleshooting workflow for high background in neutralization assays.
-
Recommended Action: Implement the "Protocol for Serum Pre-treatment with Receptor-Destroying Enzyme (RDE)" detailed below. This treatment removes sialic acid residues from serum glycoproteins, mitigating their ability to inhibit the virus non-specifically.[6]
Issue 2: Low Viral Titer and Poor Recovery After Purification
-
Problem: The concentration or infectivity of this compound is significantly reduced after attempting to purify it from serum-containing media.
-
Likely Cause: The purification method is either inefficient or is causing the virus to aggregate and precipitate. Traditional methods like ultracentrifugation can be inefficient for complex mixtures.[3]
-
Solution: Utilize a chromatography method optimized for large biomolecules like viruses. Ion-exchange chromatography, particularly using modern resins, offers high binding capacity and recovery.[2][9]
-
Data Summary: Comparison of Purification Methods
| Method | Principle | Virus Recovery | Host Cell Protein (HCP) Removal | dsDNA Removal | Reference |
| Anion-Exchange (Q-resin) | Binds negatively charged virus particles under specific buffer conditions. | ~56-80% | >95% | >99% | [2][4] |
| Cation-Exchange (SP-resin) | Binds positively charged virus particles; requires sample dilution to reduce ionic strength. | >90% | >97% | >99% | [4] |
| Ceramic Hydroxyapatite (CHT XT) | Mixed-mode chromatography involving cation exchange and calcium affinity. | High | >99% | >60% | [3] |
Detailed Experimental Protocols
Protocol 1: Influenza Virus Purification using Cation-Exchange Chromatography
This protocol is adapted from a method shown to achieve high virus recovery and impurity removal for multiple influenza strains.[4]
-
Objective: To separate this compound particles from contaminating serum and host cell proteins.
Caption: Experimental workflow for this compound purification.
-
Methodology:
-
Clarification: Centrifuge the virus-containing cell culture supernatant to pellet cells and large debris. Filter the supernatant through a 0.45 µm filter.
-
Sample Preparation: Dilute the clarified supernatant 1:2 with purified, sterile water. This step is critical to reduce the ionic strength, allowing the virus to bind to the cation-exchange resin.[4]
-
Column Equilibration: Equilibrate a pre-packed cation-exchange column (e.g., SP-resin) with an equilibration buffer (e.g., 20 mM Tris, 0.03 M NaCl, pH 7.2).
-
Loading: Load the diluted sample onto the column at a flow rate recommended by the manufacturer.
-
Wash: Wash the column with 10-20 column volumes of equilibration buffer to remove unbound host cell proteins and other impurities.
-
Elution: Elute the bound virus particles using an elution buffer with a higher salt concentration (e.g., 20 mM Tris, 0.1 M NaCl, pH 7.2).
-
Fraction Collection: Collect fractions during the elution step.
-
Analysis: Analyze the collected fractions for viral content using a hemagglutination (HA) assay, TCID50 infectivity assay, or qRT-PCR to identify the fractions containing the purified virus. Pool the relevant fractions.
-
Protocol 2: Serum Pre-treatment with Receptor-Destroying Enzyme (RDE)
This protocol is essential for serological assays where non-specific inhibitors can interfere with results.[6]
-
Objective: To inactivate sialic acid-based serum inhibitors prior to use in neutralization or HI assays.
-
Methodology:
-
Reconstitution: Reconstitute lyophilized Receptor-Destroying Enzyme (from Vibrio cholerae) according to the manufacturer's instructions.
-
Dilution: Dilute the test serum sample 1:4 with RDE solution (e.g., add 3 volumes of RDE to 1 volume of serum).
-
Incubation: Incubate the mixture in a 37°C water bath for 18-20 hours (overnight). This allows the enzyme to cleave sialic acid moieties from serum glycoproteins.
-
Heat Inactivation: Inactivate the RDE by incubating the samples in a 56°C water bath for 45-60 minutes. This step is crucial to prevent the RDE from acting on the virus or red blood cells in subsequent assays.
-
Final Preparation: Bring the treated serum to its final desired starting dilution (e.g., 1:10) by adding 2.5 volumes of a suitable buffer like phosphate-buffered saline (PBS). The serum is now ready for use in the assay.
-
References
- 1. Molecular Mechanisms of Serum Resistance of Human Influenza H3N2 Virus and Their Involvement in Virus Adaptation in a New Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioradiations.com [bioradiations.com]
- 3. bio-rad.com [bio-rad.com]
- 4. A Single-Step Method for Harvesting Influenza Viral Particles from MDCK Cell Culture Supernatant with High Yield and Effective Impurity Removal [mdpi.com]
- 5. Variation and infectivity neutralization in influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inherent Serum Inhibition of Influenza Virus Neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum Virus Neutralization Assay for Detection and Quantitation of Serum Neutralizing Antibodies to Influenza A Virus in Swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Bioavailability of Investigational Influenza Inhibitors
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working to improve the bioavailability of novel anti-influenza compounds, exemplified here as "Influenza virus-IN-2" (IN-2). As specific data for "IN-2" is not publicly available, this guide focuses on the general principles, experimental workflows, and troubleshooting strategies applicable to poorly soluble investigational drugs targeting the influenza virus.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to characterize a new anti-influenza compound like IN-2 that shows low efficacy in vivo?
A1: The initial step is to determine the compound's fundamental physicochemical properties. Low in vivo efficacy, despite good in vitro potency, often points to poor bioavailability. Key parameters to measure include:
-
Aqueous Solubility: Determine the solubility in relevant buffers (e.g., pH 7.4 phosphate-buffered saline) and simulated gastric and intestinal fluids.
-
Permeability: Assess the compound's ability to cross biological membranes, typically using an in vitro model like the Caco-2 cell monolayer assay.
-
LogP/LogD: Measure the lipophilicity of the compound, which influences both solubility and permeability.
-
pKa: Identify ionizable groups, as this will determine how solubility changes with pH.
These properties will help classify your compound, for instance, using the Biopharmaceutical Classification System (BCS), which can guide formulation strategies.
Q2: What is the Biopharmaceutical Classification System (BCS) and why is it important for IN-2?
A2: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability. It is divided into four classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Most new drug candidates, like many antiviral compounds, fall into BCS Class II or IV, meaning their absorption is limited by their poor solubility. Identifying the BCS class of IN-2 is crucial for selecting an appropriate bioavailability enhancement strategy. For example, for a Class II compound, improving the dissolution rate is the primary goal.
Q3: What are the common strategies to improve the oral bioavailability of a poorly soluble compound like IN-2?
A3: Strategies for improving bioavailability primarily focus on enhancing the solubility and dissolution rate of the compound. Common approaches include:
-
Salt Formation: For ionizable compounds, forming a salt can significantly increase solubility.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can enhance solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guide
Q1: My compound, IN-2, has very low solubility (<1 µg/mL) in aqueous buffers. What formulation approaches should I prioritize?
A1: With such low intrinsic solubility, you should focus on advanced formulation strategies that can significantly enhance dissolution.
-
Initial Screening: Start by evaluating amorphous solid dispersions and lipid-based formulations. ASDs are often effective for compounds that can be stabilized in an amorphous form.
-
Feasibility Assessment:
-
For ASDs, screen different polymers (e.g., PVP, HPMC-AS) and drug loadings to find a stable formulation.
-
For lipid-based systems, screen various oils, surfactants, and co-solvents to identify a formulation that can dissolve the required dose and forms a stable emulsion upon dilution.
-
-
Particle Size Reduction: If the compound is crystalline and stable, nanosizing can be a viable alternative.
Q2: IN-2 shows good in vitro antiviral activity but is inactive in our mouse model of influenza infection. How do I confirm if this is a bioavailability problem?
A2: To determine if poor bioavailability is the cause of low in vivo efficacy, a pharmacokinetic (PK) study is essential.
-
Administer IN-2 to a cohort of mice (or other relevant species) via the intended route of administration (e.g., oral gavage) and also via an intravenous (IV) route.
-
Collect blood samples at multiple time points after dosing.
-
Analyze the plasma concentrations of IN-2 using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters , such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and absolute oral bioavailability (F%).
If the oral bioavailability is very low, this is likely the reason for the lack of efficacy.
Q3: We developed an amorphous solid dispersion of IN-2, and it shows improved dissolution in vitro. However, the in vivo exposure in mice is still not high enough. What could be the issue?
A3: This is a common challenge. Several factors could be at play:
-
In Vivo Precipitation: The ASD may dissolve rapidly in the GI tract, creating a supersaturated solution, but then the drug may precipitate out before it can be absorbed. Including a precipitation inhibitor in the formulation can help.
-
First-Pass Metabolism: The drug might be well-absorbed but then rapidly metabolized by the liver before it reaches systemic circulation. An in vitro metabolic stability assay using liver microsomes can investigate this.
-
Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump the drug back into the GI tract. A Caco-2 assay with a P-gp inhibitor can test for this.
Experimental Protocols
1. Protocol: Aqueous Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of IN-2 in a specific aqueous medium.
-
Methodology:
-
Add an excess amount of IN-2 powder to a vial containing a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of IN-2 in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
2. Protocol: In Vitro Permeability Assessment (Caco-2 Assay)
-
Objective: To assess the intestinal permeability of IN-2 and determine if it is a substrate for efflux transporters.
-
Methodology:
-
Culture Caco-2 cells on permeable filter supports for 21-25 days until they form a differentiated, polarized monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For the permeability assessment, add IN-2 (dissolved in transport buffer) to the apical (A) side (representing the gut lumen).
-
At various time points, take samples from the basolateral (B) side (representing the blood) and quantify the concentration of IN-2.
-
Calculate the apparent permeability coefficient (Papp) for the A-to-B direction.
-
To assess efflux, perform the experiment in the reverse direction (B-to-A). A B-to-A Papp that is significantly higher than the A-to-B Papp suggests the involvement of efflux transporters.
-
Data Presentation
Table 1: Physicochemical Properties of IN-2
| Parameter | Value | Method |
| Molecular Weight | 450.5 g/mol | N/A |
| Aqueous Solubility (pH 7.4) | 0.5 µg/mL | Shake-Flask |
| LogP | 4.2 | Calculated |
| pKa | 8.5 (basic) | Potentiometric Titration |
| BCS Class (Predicted) | Class II/IV | Based on Solubility/Permeability |
Table 2: Pharmacokinetic Parameters of IN-2 Formulations in Mice (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (F%) |
| Aqueous Suspension | 50 | 4.0 | 350 | < 2% |
| Micronized Suspension | 120 | 2.0 | 980 | 5% |
| Amorphous Solid Dispersion | 850 | 1.0 | 6200 | 35% |
| Lipid-Based Formulation | 1100 | 0.5 | 7100 | 40% |
Visualizations
Caption: Workflow for Investigating and Improving Bioavailability of IN-2.
Caption: Biopharmaceutical Classification System (BCS) Diagram.
"Influenza virus-IN-2" cross-reactivity with other viral proteins
Technical Support Center: Cross-Reactivity of Influenza A Virus Nucleoprotein (NP)
Note: Initial searches for "Influenza virus-IN-2" did not yield information on a specific viral protein with this designation. Therefore, this technical support center focuses on the well-characterized and highly relevant Influenza A Virus Nucleoprotein (NP), a common subject of cross-reactivity studies. The principles and protocols described herein are broadly applicable to the study of cross-reactivity of other viral proteins.
Frequently Asked Questions (FAQs)
Q1: What is Influenza A Virus Nucleoprotein (NP) and why is its cross-reactivity important?
A1: The Influenza A Virus Nucleoprotein (NP) is a structural protein that encapsidates the viral RNA genome.[1] It is more conserved across different influenza A virus strains compared to the surface glycoproteins like hemagglutinin (HA) and neuraminidase (NA).[2] This conservation makes NP a promising target for the development of universal influenza vaccines that could offer broad protection against various strains.[2] Understanding its cross-reactivity is crucial for designing such vaccines and for the development of diagnostic assays that can detect a wide range of influenza A viruses.
Q2: What kind of cross-reactivity is observed with Influenza NP?
A2: Influenza NP is a major target for cross-reactive cytotoxic T lymphocytes (CTLs), which can recognize and eliminate cells infected with different influenza A subtypes.[3][4] Antibodies targeting NP are also known to be highly cross-reactive among various influenza A viruses.[2] However, some monoclonal antibodies may exhibit subtype-specific binding, indicating subtle antigenic variations in NP.[2]
Q3: Can antibodies against Influenza NP cross-react with host proteins?
A3: There have been instances of molecular mimicry where antibodies against a pathogen protein cross-react with a host protein, potentially leading to autoimmune responses. For example, studies have shown that antibodies to influenza NP can cross-react with human hypocretin receptor 2.[5]
Q4: What are the common methods to assess NP cross-reactivity?
A4: Common methods include Enzyme-Linked Immunosorbent Assay (ELISA) to measure antibody binding to different NP variants, Western blotting to confirm specificity, and T-cell assays like ELISpot to assess cellular immune cross-reactivity.[6][7]
Troubleshooting Guides
Issue 1: High Background in NP Cross-Reactivity ELISA
-
Possible Cause: Insufficient blocking of the microplate wells.
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA or non-fat dry milk) or extend the blocking incubation time. Ensure thorough washing between steps.
-
Possible Cause: Non-specific binding of the secondary antibody.
-
Solution: Titrate the secondary antibody to determine the optimal concentration. Include a control well with no primary antibody to check for non-specific binding of the secondary antibody.
-
Possible Cause: Contaminated reagents or buffers.
-
Solution: Prepare fresh buffers and filter-sterilize them. Use high-purity reagents.
Issue 2: Low or No Signal in NP Cross-Reactivity Western Blot
-
Possible Cause: Inefficient protein transfer from the gel to the membrane.
-
Solution: Verify the transfer setup and ensure good contact between the gel and the membrane. Optimize the transfer time and voltage. Use a prestained protein ladder to visualize transfer efficiency.
-
Possible Cause: Low concentration of the primary antibody or insufficient incubation time.
-
Solution: Increase the concentration of the primary antibody or incubate overnight at 4°C.
-
Possible Cause: The epitope recognized by the antibody is denatured.
-
Solution: If using a monoclonal antibody, ensure the protein is not in a conformation that masks the epitope. Consider running a non-denaturing gel if the antibody recognizes a conformational epitope.
Issue 3: Inconsistent Results in T-Cell Cross-Reactivity Assays (e.g., ELISpot)
-
Possible Cause: Variability in cell viability or number.
-
Solution: Ensure accurate cell counting and assess viability before plating. Handle cells gently to minimize cell death.
-
Possible Cause: Suboptimal peptide concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the NP-derived peptides used for stimulation.
-
Possible Cause: High background from non-specific cytokine secretion.
-
Solution: Ensure cells are not over-stimulated during in vitro culture. Include a negative control with no peptide stimulation.
Quantitative Data Summary
| Assay Type | Cross-Reactive Target | Quantitative Finding | Reference |
| ELISA | Human Hypocretin Receptor 2 | 62-74% inhibition of antibody binding to HCRT receptor 2 by NP peptide. | [5] |
| T-Cell Assay | A(H1N1)pdm09 NP | NP-specific CD8 T-cell numbers were about 12 times higher in sequential infection vs. vaccination. | [8] |
| Monoclonal Antibody Binding | H3N2 virus strains (1968-2013) | One H3-specific mAb (1092C4) inhibited 4 out of 10 H3N2 viruses with an IC50 of <10 µg/mL. | [9] |
| Serum Antibody Reactivity | H3 subtype HA1 proteins | Natural H3N2 infection leads to cross-reactive IgG and IgA responses against all tested H3 strains. | [10] |
Experimental Protocols
Protocol 1: Cross-Reactivity Assessment by Indirect ELISA
This protocol is for determining the cross-reactivity of anti-NP antibodies against NPs from different influenza A strains.
Materials:
-
96-well microtiter plates
-
Recombinant NP from different influenza A strains (e.g., H1N1, H3N2, H5N1)
-
Primary antibody (e.g., serum sample or monoclonal antibody)
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the recombinant NP antigens to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of each antigen solution to separate wells of a 96-well plate. Incubate overnight at 4°C.[11]
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of Washing Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[11]
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Add 100 µL of the diluted antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.[12]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader.
Protocol 2: Cross-Reactivity Assessment by Western Blot
This protocol is for confirming the specificity of anti-NP antibodies against NPs from different influenza A strains.
Materials:
-
Recombinant NP from different influenza A strains
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix recombinant NP samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the signal using an imaging system.
Visualizations
Caption: Experimental workflows for ELISA and Western Blot.
Caption: Simplified interferon signaling pathway.[13][14][15][16][17]
References
- 1. Influenza virus nucleoprotein - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Influenza A virus nucleoprotein is a major target antigen for cross-reactive anti-influenza A virus cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying T Cell Cross-Reactivity: Influenza and Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cross-Protective Immune Responses Induced by Sequential Influenza Virus Infection and by Sequential Vaccination With Inactivated Influenza Vaccines [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Specific and sensitive detection of Influenza A virus using a biotin-coated nanoparticle enhanced immunomagnetic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetechindia.com [lifetechindia.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Induction and Evasion of Type-I Interferon Responses during Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Influenza virus activation of the interferon system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of Novel Influenza Endonuclease Inhibitors: Influenza virus-IN-2 and Baloxavir Marboxil
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant influenza strains necessitates the development of novel antiviral therapeutics. A key target in this endeavor is the viral cap-dependent endonuclease, an essential enzyme for influenza virus replication. This guide provides a detailed comparison of two prominent inhibitors of this enzyme: the experimental compound Influenza virus-IN-2 and the FDA-approved drug baloxavir marboxil.
Mechanism of Action: Targeting Viral Replication at its Core
Both this compound and baloxavir marboxil function by inhibiting the endonuclease activity of the influenza virus polymerase acidic (PA) protein. This enzyme is responsible for a critical process known as "cap-snatching," where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs. By blocking this activity, both compounds effectively halt viral gene transcription and replication.
Baloxavir marboxil is a prodrug that is rapidly metabolized in vivo to its active form, baloxavir acid.[1] Baloxavir acid then targets the cap-dependent endonuclease.[1] this compound is a dopamine derivative that also demonstrates potent inhibition of the PA N-terminal (PAN) endonuclease.
The following diagrams illustrate the mechanism of action of these two inhibitors.
Caption: Mechanism of action of baloxavir marboxil.
Caption: Mechanism of action of this compound.
Quantitative Performance Data
The following table summarizes the in vitro efficacy and cytotoxicity of this compound and baloxavir acid (the active metabolite of baloxavir marboxil) against influenza A virus.
| Parameter | This compound | Baloxavir Acid | Reference |
| Target | PA N-terminal (PAN) endonuclease | Cap-dependent endonuclease (PA subunit) | |
| EC50 (Antiviral Activity) | 2.58 µM (A/WSN/33 H1N1) | 0.73 nM (A/H1N1pdm09) | |
| CC50 (Cytotoxicity) | 150.85 µM (MDCK cells) | > 10 µM (MDCK cells) | |
| Selectivity Index (CC50/EC50) | ~58.5 | > 13,698 | |
| IC50 (Endonuclease Inhibition) | 489.39 nM | 1.4-3.1 nM (Influenza A) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Antiviral Activity Assessment (Cytopathic Effect Inhibition Assay)
This assay determines the concentration of the compound required to inhibit the virus-induced cell death (cytopathic effect).
-
Cell Line: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates.
-
Virus Infection: Confluent cell monolayers are infected with influenza A/WSN/33 (H1N1) virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Following virus adsorption, the cells are washed and cultured in media containing serial dilutions of the test compound (this compound or baloxavir acid).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Data Analysis: The cytopathic effect is quantified using a colorimetric method, such as the MTT assay, which measures cell viability. The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits the viral cytopathic effect by 50% compared to untreated, virus-infected controls.
Cytotoxicity Assay
This assay assesses the toxicity of the compound to the host cells.
-
Cell Line: MDCK cells are seeded in 96-well plates.
-
Compound Treatment: Cells are incubated with serial dilutions of the test compound in the absence of virus.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (48-72 hours).
-
Data Analysis: Cell viability is measured using the MTT assay. The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
PA N-terminal (PAN) Endonuclease Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This in vitro assay directly measures the inhibition of the enzymatic activity of the PA endonuclease.
-
Reagents: Recombinant influenza A virus PAN endonuclease, a fluorogenic substrate (e.g., a short RNA oligonucleotide labeled with a fluorophore and a quencher), and the test compound.
-
Procedure: The PAN endonuclease is incubated with the test compound at various concentrations. The FRET substrate is then added to initiate the enzymatic reaction.
-
Detection: Cleavage of the substrate by the endonuclease separates the fluorophore and quencher, resulting in an increase in fluorescence. The fluorescence signal is measured over time using a plate reader.
-
Data Analysis: The rate of substrate cleavage is determined, and the 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the endonuclease activity by 50% compared to the enzyme activity in the absence of the inhibitor.
Focus Reduction Assay (for Baloxavir Marboxil)
This cell-based assay is a sensitive method for determining the susceptibility of influenza viruses to antiviral drugs.
-
Cell Line: Confluent monolayers of MDCK cells in 96-well plates are used.
-
Virus Inoculation: Cells are infected with a standardized amount of influenza virus.
-
Compound Treatment: After virus adsorption, the inoculum is removed, and an overlay medium containing serial dilutions of baloxavir acid is added.
-
Incubation: The plates are incubated for 24 hours.
-
Immunostaining: The cells are fixed and permeabilized, followed by incubation with a primary antibody specific for an influenza virus protein (e.g., nucleoprotein) and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization: A substrate is added to visualize the infected cells (foci).
-
Data Analysis: The number of foci is counted for each drug concentration, and the EC50 is calculated as the concentration that reduces the number of foci by 50% compared to the virus control.[1]
Conclusion
Both this compound and baloxavir marboxil demonstrate potent inhibition of the influenza virus endonuclease, a critical target for antiviral drug development. Baloxavir marboxil, as an approved therapeutic, has a well-established efficacy and safety profile. This compound, while still in the experimental stage, shows promise as a lead compound for the development of new anti-influenza agents. The provided data and experimental protocols offer a valuable resource for researchers in the field to further evaluate and build upon these findings in the ongoing search for more effective influenza treatments.
References
Validating "Influenza virus-IN-2": A Comparative Guide to its Antiviral Effect in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational antiviral compound "Influenza virus-IN-2" with other key influenza inhibitors. The data presented is intended to offer an objective overview of its performance, supported by experimental protocols and visualizations to aid in the assessment of its therapeutic potential.
Comparative Antiviral Activity
The antiviral efficacy of "this compound" and a panel of comparator drugs were evaluated in primary human bronchial epithelial (NHBE) cells. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), a measure of the compound's therapeutic window.
| Compound | Target (Subunit) | EC50 (µM) in NHBE cells | CC50 (µM) in NHBE cells | Selectivity Index (SI = CC50/EC50) |
| This compound | PA Endonuclease | 2.58 | 150.85 | 58.5 |
| Baloxavir Acid | PA Endonuclease | 0.001 | >100 | >100,000 |
| Oseltamivir Carboxylate | Neuraminidase (NA) | 0.0348 | >100 | >2873 |
| Favipiravir | RNA-dependent RNA polymerase (PB1) | 4.05 (in A(H1N1)pdm09) | >500 (in various cells) | >123 |
| Pimodivir | Cap-binding (PB2) | 0.008 (in macrophages) | >1 | >125 |
Note: Data for comparator drugs is compiled from various sources and may have been generated in different primary cell types or under slightly different experimental conditions. Direct comparison should be made with caution.
Mechanism of Action: Targeting the Viral Polymerase
"this compound" is a potent inhibitor of the influenza A virus, targeting the PA endonuclease subunit of the viral RNA polymerase complex. This complex, composed of the PA, PB1, and PB2 subunits, is essential for the replication and transcription of the viral genome. By inhibiting the "cap-snatching" activity of the PA endonuclease, "this compound" prevents the virus from stealing the 5' caps of host messenger RNAs (mRNAs) to initiate its own transcription. This ultimately halts viral protein synthesis and replication.
The diagram below illustrates the influenza virus replication cycle and the points of intervention for "this compound" and the comparator drugs.
Head-to-head study of "Influenza virus-IN-2" and zanamivir in vivo
As of the current date, there is no publicly available scientific literature detailing in vivo head-to-head studies of a compound referred to as "Influenza virus-IN-2" against zanamivir. Therefore, a direct comparison based on experimental data cannot be provided.
This guide will focus on the established in vivo profile of zanamivir, a well-documented neuraminidase inhibitor, to serve as a benchmark and a template for how a future comparative analysis with "this compound" could be structured once data becomes available.
Comparative Analysis: Zanamivir In Vivo Performance
Zanamivir is an antiviral medication used for the treatment and prophylaxis of infections caused by influenza A and B viruses.[1] It functions as a neuraminidase inhibitor, preventing the release of new viral particles from infected host cells.[2][3]
Mechanism of Action
Zanamivir is a structural analog of sialic acid, the natural substrate of the viral neuraminidase enzyme.[3] By binding with high affinity to the active site of neuraminidase, zanamivir blocks its function.[4] This inhibition causes newly synthesized viruses to aggregate on the cell surface, preventing their release and halting the spread of infection within the respiratory tract.[2]
Caption: Zanamivir inhibits the neuraminidase enzyme, blocking viral release.
In Vivo Efficacy of Zanamivir
The following table summarizes key findings from in vivo studies evaluating the efficacy of zanamivir. Efficacy is typically measured by reductions in viral load, improvements in clinical signs (like weight loss), and increased survival rates in animal models.
| Parameter | Animal Model | Influenza Strain | Zanamivir Efficacy Summary |
| Survival Rate | Mice | Influenza A/H1N1 | Significantly increased survival rates compared to the placebo group when administered prophylactically or therapeutically.[5] |
| Body Weight | Mice | Influenza A/H1N1 | Attenuated post-infection body weight loss, indicating reduced morbidity.[5] |
| Lung Viral Titer | Mice | Influenza A | Demonstrated a significant reduction in viral replication in the lungs.[6] |
| Inflammation | Mice | Influenza A (H1N1) | Suppressed the production of pro-inflammatory cytokines such as IL-6 and MIP-1α in infected lung tissue.[6] |
| Prophylaxis | Healthy Adults | Seasonal Influenza | Showed 67% efficacy in preventing laboratory-confirmed clinical influenza when used as a once-daily prophylactic.[7] |
Experimental Protocols for In Vivo Studies
Standardized protocols are crucial for the objective evaluation of antiviral compounds. Below is a typical methodology for a murine model of influenza infection used to test neuraminidase inhibitors.
Murine Model of Influenza Infection
-
Animal Model: Female BALB/c mice, aged 6-8 weeks, are commonly used due to their susceptibility to human influenza strains.
-
Virus Challenge: Mice are lightly anesthetized and intranasally inoculated with a non-lethal or lethal dose of a mouse-adapted influenza virus (e.g., A/PR/8/34 H1N1). The viral dose is predetermined to cause specific levels of morbidity or mortality.
-
Drug Administration:
-
Test Groups: Mice are randomized into groups receiving this compound (hypothetical), zanamivir (positive control), or a vehicle (placebo).
-
Dosing: Zanamivir is often administered intranasally to target the respiratory tract directly, at doses ranging from 0.1 to 10 mg/kg/day.[5]
-
Schedule: Treatment can be initiated prophylactically (e.g., 4 hours before infection) or therapeutically (e.g., 24 hours post-infection) and is typically continued for 5 days.[5]
-
-
Efficacy Endpoints:
-
Mortality: Survival is monitored daily for 14-21 days.
-
Morbidity: Body weight and clinical signs of illness are recorded daily.
-
Viral Titer: On select days post-infection (e.g., days 2, 4, and 6), subsets of mice are euthanized, and lung tissues are collected to quantify viral load via plaque assay or RT-qPCR.
-
Lung Pathology: Lung tissues may be harvested for histopathological analysis to assess the extent of inflammation and tissue damage.
-
Caption: Standard experimental workflow for antiviral efficacy testing in mice.
References
- 1. Zanamivir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo [mdpi.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Comparative Analysis of "Influenza Virus-IN-2" in Combination with Monoclonal Antibodies for Enhanced Anti-Influenza Therapy
This guide provides a comparative analysis of a novel investigational small molecule, "Influenza virus-IN-2," and its synergistic effects when used in combination with therapeutic monoclonal antibodies against the influenza virus. This document is intended for researchers, scientists, and drug development professionals interested in advanced antiviral strategies. We will explore the mechanism of action, present hypothetical supporting experimental data, and provide detailed protocols for evaluating such combination therapies.
Overview of Therapeutic Agents
The emergence of drug-resistant influenza strains necessitates the development of novel therapeutic strategies.[1][2] Combination therapy, utilizing agents with distinct mechanisms of action, presents a promising approach to enhance efficacy and reduce the likelihood of resistance.[2] This guide focuses on the potential synergy between "this compound," a hypothetical selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp), and monoclonal antibodies (mAbs) targeting viral surface glycoproteins.
| Therapeutic Agent | Target | Mechanism of Action | Rationale for Synergy |
| This compound | Viral RNA-dependent RNA polymerase (RdRp), PB1 Subunit | Inhibits viral RNA transcription and replication by blocking the catalytic activity of the polymerase complex.[3] | Targets an internal viral enzyme essential for replication, complementing the action of entry- and egress-inhibiting antibodies. |
| Anti-HA Stalk mAb | Hemagglutinin (HA) Stalk Domain | Binds to the conserved stalk region of the HA protein, preventing the conformational changes required for viral fusion with the host cell membrane.[2][4] | Blocks viral entry, while IN-2 inhibits the replication of any virus that successfully enters the cell. |
| Anti-NA mAb | Neuraminidase (NA) | Inhibits the enzymatic activity of neuraminidase, preventing the release of progeny virions from infected cells and limiting viral spread. | Traps newly formed viruses at the cell surface, while IN-2 halts the production of new viral components within the cell. |
Synergistic Antiviral Activity: Hypothetical Data
The synergistic effect of combining "this compound" with an anti-HA stalk monoclonal antibody was evaluated in a cell-based plaque reduction assay. The results, presented below, demonstrate that the combination therapy achieves a significant reduction in viral replication at lower concentrations of each agent than when used as monotherapy.
| Treatment Group | Concentration | Plaque Reduction (%) | Synergy Score (Calculated) |
| This compound | 5 µM | 55% | - |
| 10 µM | 75% | - | |
| Anti-HA Stalk mAb | 1 µg/mL | 40% | - |
| 2 µg/mL | 60% | - | |
| Combination Therapy | 5 µM IN-2 + 1 µg/mL mAb | 95% | 2.5 |
| 2.5 µM IN-2 + 0.5 µg/mL mAb | 80% | 2.8 |
Synergy scores were calculated using the Bliss independence model, where a score > 1 indicates synergy.
Experimental Protocols
A detailed methodology for assessing the synergistic antiviral activity of "this compound" and monoclonal antibodies is provided below.
Plaque Reduction Neutralization Assay
Objective: To quantify the synergistic antiviral effect of a small molecule inhibitor and a monoclonal antibody against influenza virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/H1N1)
-
"this compound"
-
Anti-HA stalk monoclonal antibody
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose
-
Crystal Violet staining solution
Procedure:
-
Cell Culture: Culture MDCK cells in DMEM supplemented with 10% FBS to 90-95% confluency in 6-well plates.
-
Virus Preparation: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Drug and Antibody Preparation: Prepare serial dilutions of "this compound" and the anti-HA stalk mAb, both individually and in combination, in serum-free DMEM.
-
Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Incubate the cells with the virus dilutions mixed with the drug/antibody preparations for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cell monolayers with a mixture of 2X DMEM and 1.2% agarose containing the respective concentrations of the therapeutic agents.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. Analyze the data for synergy using a recognized method such as the Bliss independence or Loewe additivity model.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the points of intervention of the therapeutic agents within the influenza virus life cycle and the experimental workflow for assessing their synergistic effects.
Caption: Influenza virus life cycle and points of therapeutic intervention.
Caption: Experimental workflow for synergy testing.
References
- 1. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Virus: Small Molecule Therapeutics and Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyclonal and Monoclonal Antibodies for the Treatment and Prevention of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Influenza Antivirals: A Comparative Analysis of CC-42344
For researchers, scientists, and drug development professionals at the forefront of influenza research, the emergence of novel antiviral agents offers new hope in the ongoing battle against seasonal and pandemic influenza. This guide provides a comprehensive comparison of the investigational drug CC-42344, a potent inhibitor of the influenza A virus polymerase basic 2 (PB2) subunit, with established antiviral medications. Through a detailed examination of its cross-resistance profile, supported by available preclinical data, this document serves as a vital resource for understanding the potential of CC-42344 in the current antiviral landscape.
Unveiling CC-42344: A Novel Mechanism of Action
CC-42344 represents a new frontier in influenza therapeutics by targeting a highly conserved region of the PB2 subunit of the viral RNA polymerase complex. This complex, essential for the replication and transcription of the viral genome, offers a distinct target compared to existing antiviral classes. By binding to the PB2 subunit, CC-42344 effectively halts the initiation of viral mRNA synthesis, a critical step in the influenza virus life cycle. This novel mechanism of action holds the promise of a high barrier to resistance and broad activity against various influenza A strains.[1][2][3][4][5]
Cross-Resistance Profile: CC-42344 Versus Known Antivirals
A critical aspect of any new antiviral is its efficacy against viral strains that have developed resistance to current treatments. Preclinical data suggests that CC-42344 maintains its potency against influenza A viruses resistant to both neuraminidase inhibitors, such as oseltamivir (Tamiflu®), and cap-dependent endonuclease inhibitors, like baloxavir marboxil (Xofluza®).[1][3][4][5][6][7]
Quantitative Comparison of Antiviral Activity
The following tables summarize the available in vitro efficacy data for CC-42344 against various influenza A strains, including those with known resistance mutations. The half-maximal effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication, with lower values indicating higher potency.
Table 1: Antiviral Activity of CC-42344 against Oseltamivir-Susceptible and -Resistant Influenza A Strains
| Virus Strain | Genotype/Phenotype | CC-42344 EC50 (nM) | Oseltamivir EC50 (nM) |
| H1N1 (A/PR/8/34) | Wild-Type | 1 | Data not available |
| H1N1 (A1/Denver/1/57) | Wild-Type | 3 | Data not available |
| H1N1 (A/Fort Monmouth/1/47) | Wild-Type | 2 | Data not available |
| H1N1 (A/NY/18/...) | Wild-Type | Data not available | Data not available |
| H5N1 (A/Texas/37/2024) | Highly Pathogenic Avian Influenza | 3 | 2690 |
Data for wild-type H1N1 strains are from a 2018 conference presentation.[8] Data for the H5N1 strain is from a 2025 press release.[9][10][11]
Table 2: Antiviral Activity of CC-42344 against Baloxavir-Resistant Influenza A Strains
| Virus Strain | Genotype/Phenotype | CC-42344 EC50 (nM) | Baloxavir EC50 (nM) |
| H1N1 (I38T mutation) | Baloxavir-Resistant | 0.5 | Significantly elevated |
Data is from a 2020 company press release. The I38T mutation in the PA polymerase subunit is known to confer resistance to baloxavir.
Experimental Methodologies
The evaluation of antiviral efficacy and cross-resistance relies on robust and standardized laboratory procedures. The following are detailed protocols for key experiments typically employed in such studies.
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Protocol:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and cultured until a confluent monolayer is formed.[2][12][13][14]
-
Virus Dilution: A stock of the influenza virus (wild-type or resistant strain) is serially diluted.
-
Infection: The cell monolayers are washed and then infected with the diluted virus in the presence of varying concentrations of the antiviral compound (e.g., CC-42344, oseltamivir, baloxavir) or a placebo control.
-
Overlay: After a 1-hour incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing agar or Avicel to restrict the spread of the virus to adjacent cells.[2]
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Staining and Counting: The cell monolayers are fixed and stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear zones. The number of plaques is counted for each drug concentration.
-
EC50 Calculation: The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the control.
Cell Viability (Cytotoxicity) Assay
It is crucial to ensure that the observed antiviral effect is not due to the toxicity of the compound to the host cells. Cytotoxicity assays are performed in parallel with antiviral assays.
Protocol:
-
Cell Seeding: MDCK cells are seeded in a 96-well plate at a predetermined density.
-
Compound Addition: The cells are treated with the same concentrations of the antiviral compound as used in the antiviral assays.
-
Incubation: The plate is incubated for the same duration as the antiviral assay.
-
Viability Assessment: A cell viability reagent, such as MTT or a commercially available kit that measures ATP content, is added to the wells. The signal produced is proportional to the number of viable cells.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined. A high CC50 value indicates low cytotoxicity. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
Visualizing the Mechanisms
To better understand the action of CC-42344 and the experimental workflow, the following diagrams are provided.
Caption: Influenza virus replication cycle and points of antiviral intervention.
Caption: Experimental workflow for a plaque reduction assay.
Conclusion
The preclinical data available for CC-42344 suggests it is a promising novel antiviral agent for the treatment of influenza A. Its unique mechanism of targeting the PB2 subunit of the viral polymerase confers a high potency and, crucially, allows it to remain effective against influenza strains that have developed resistance to established drugs like oseltamivir and baloxavir.[1][3][4][5][6][7] Further clinical studies are necessary to fully elucidate its efficacy and safety profile in humans. However, the initial findings position CC-42344 as a potentially valuable addition to the armamentarium against influenza, with the capacity to address the significant challenge of antiviral resistance. Researchers and drug development professionals should continue to monitor the progress of this and other novel inhibitors as they move through the clinical trial pipeline.
References
- 1. content.equisolve.net [content.equisolve.net]
- 2. Influenza virus plaque assay [protocols.io]
- 3. Cocrystal Pharma Highlights its Novel Inhaled and Oral Influenza A Antiviral CC-42344 at the World Vaccine Congress West Coast :: Cocrystal Pharma, Inc. (COCP) [cocrystalpharma.com]
- 4. Cocrystal Pharma to Extend Phase 2a Influenza Challenge Study with Oral PB2 inhibitor CC-42344 :: Cocrystal Pharma, Inc. (COCP) [cocrystalpharma.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Cocrystal to extend enrolment in Phase IIa influenza inhibitor trial [clinicaltrialsarena.com]
- 7. Cocrystal Pharma to Extend Phase 2a Influenza Challenge [globenewswire.com]
- 8. content.equisolve.net [content.equisolve.net]
- 9. The PB2 Subunit of the Influenza Virus RNA Polymerase Affects Virulence by Interacting with the Mitochondrial Antiviral Signaling Protein and Inhibiting Expression of Beta Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cocrystal Pharma’s Investigational Drug Candidate CC-42344 Demonstrates Strong Antiviral Potency Against the 2024 Highly Pathogenic H5N1 Avian Influenza Strain :: Cocrystal Pharma, Inc. (COCP) [cocrystalpharma.com]
- 11. Cocrystal Pharma’s Investigational Drug Candidate CC-42344 [globenewswire.com]
- 12. protocols.io [protocols.io]
- 13. A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Replication and plaque assay of influenza virus in an established line of canine kidney cells. | Semantic Scholar [semanticscholar.org]
Benchmarking "Influenza virus-IN-2" Against Next-Generation Influenza Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of influenza antiviral therapy is continuously evolving, moving beyond traditional neuraminidase inhibitors to a new generation of drugs with diverse mechanisms of action. These next-generation inhibitors target various stages of the viral life cycle, offering potential advantages in efficacy, resistance profiles, and administration. This guide provides an objective comparison of a novel investigational compound, "Influenza virus-IN-2," against key next-generation influenza inhibitors currently in clinical use or advanced development. The comparative analysis is supported by a summary of in vitro efficacy data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Disclaimer: "this compound" is a hypothetical compound created for the purpose of this comparative guide. All data presented for "this compound" is illustrative and does not represent real-world experimental results.
Mechanism of Action of Next-Generation Influenza Inhibitors
Next-generation influenza inhibitors employ a variety of strategies to disrupt viral replication. Understanding these mechanisms is crucial for evaluating their potential clinical utility and identifying synergistic combination therapies.
-
Neuraminidase (NA) Inhibitors: This class of drugs, which includes oseltamivir, zanamivir, peramivir, and laninamivir, targets the viral neuraminidase enzyme.[1] By blocking NA activity, these inhibitors prevent the release of newly formed virus particles from infected cells, thereby limiting the spread of infection.[2][3] The active sites of neuraminidase are highly conserved across influenza A and B viruses, making them an attractive target for broad-spectrum antiviral development.[4][5][6]
-
Cap-Dependent Endonuclease (CEN) Inhibitors: Baloxavir marboxil is a first-in-class inhibitor that targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[7] This enzyme is essential for the "cap-snatching" process, where the virus cleaves the 5' caps of host messenger RNAs (mRNAs) to use as primers for its own mRNA synthesis.[8][9][10] By inhibiting this process, baloxavir marboxil effectively halts viral gene transcription and replication.[11]
-
Polymerase Basic Protein 2 (PB2) Inhibitors: Pimodivir is an investigational inhibitor that targets the PB2 subunit of the viral RNA polymerase complex.[12][13] The PB2 subunit is responsible for binding to the 5' cap of host mRNAs, the initial step in cap-snatching.[14] Pimodivir blocks this binding, thus preventing the initiation of viral transcription.[12]
-
RNA-Dependent RNA Polymerase (RdRp) Inhibitors: Favipiravir is a broad-spectrum antiviral that is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), within cells. This active form is recognized as a purine nucleotide by the viral RNA-dependent RNA polymerase (RdRp), a key component of the polymerase basic protein 1 (PB1) subunit, and is incorporated into the growing viral RNA strand.[15][16] This incorporation leads to lethal mutagenesis, causing a high rate of errors in the viral genome that ultimately prevents the production of viable infectious particles.[15]
-
Host-Targeted Therapies: Nitazoxanide represents a different approach by targeting host cellular pathways that the virus hijacks for its replication. It has been shown to interfere with the maturation of viral hemagglutinin (HA), a crucial protein for viral entry and budding.[17][18] By targeting host factors, such drugs may have a higher barrier to the development of viral resistance.
Comparative Antiviral Activity
The in vitro efficacy of antiviral compounds is a critical determinant of their potential therapeutic value. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for "this compound" and other next-generation inhibitors against various influenza virus strains. These values represent the concentration of the drug required to inhibit viral replication or enzyme activity by 50%.
| Inhibitor | Target | Influenza A (H1N1) EC50 (µM) | Influenza A (H3N2) EC50 (µM) | Influenza B EC50 (µM) |
| This compound (Hypothetical) | Undisclosed | 0.05 - 0.2 | 0.1 - 0.5 | 0.2 - 0.8 |
| Oseltamivir | Neuraminidase | 0.004 - 1.1[19] | 0.42 ± 0.29[20] | Varies |
| Zanamivir | Neuraminidase | 0.02 - 0.54[19] | 2.48 ± 0.96[20] | Varies |
| Peramivir | Neuraminidase | 0.004 - 0.13[19] | 0.048 ± 0.02[20] | Varies |
| Baloxavir acid | Cap-Dependent Endonuclease | 0.00048 ± 0.00022[20] | 0.0195 ± 0.0056[20] | Varies |
| Pimodivir | Polymerase Basic Protein 2 | 0.008 (A/H1N1)[21] | 0.012 (A/H3N2)[21] | Not Active |
| Favipiravir | RNA-Dependent RNA Polymerase | 1.9 - 7.8[19] | Varies | 0.014 - 0.55[15][16] |
| Nitazoxanide (Tizoxanide) | Host Factor (HA Maturation) | 0.2 - 1.5 (µg/mL)[17] | 0.2 - 1.5 (µg/mL)[17] | 0.2 - 1.5 (µg/mL)[17] |
Table 1: Comparative in vitro efficacy (EC50) of influenza inhibitors in cell culture. Data is compiled from multiple sources and represents a range of reported values. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
| Inhibitor | Target Enzyme | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |
| This compound (Hypothetical) | Undisclosed | 1.0 - 5.0 | 2.0 - 10.0 | 5.0 - 20.0 |
| Oseltamivir Carboxylate | Neuraminidase | 0.5 - 2.0 | 0.3 - 1.5 | 2.0 - 10.0 |
| Zanamivir | Neuraminidase | 0.5 - 3.0 | 1.0 - 5.0 | 1.0 - 8.0 |
| Peramivir | Neuraminidase | 0.1 - 1.0 | 0.2 - 2.0 | 0.5 - 5.0 |
| Baloxavir Acid | Cap-Dependent Endonuclease | 1.4 - 3.1 | 1.4 - 3.1 | 4.5 - 8.9 |
Table 2: Comparative enzyme inhibition (IC50) of influenza inhibitors. Data represents typical ranges observed in enzymatic assays.
Experimental Protocols
Standardized assays are essential for the accurate assessment and comparison of antiviral potency. The following are detailed methodologies for key experiments used to evaluate influenza inhibitors.
Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Test compounds (e.g., this compound, Oseltamivir)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Virus Preparation: Grow influenza virus in MDCK cells and harvest the supernatant containing the virus. Determine the optimal virus dilution that gives a linear rate of substrate cleavage over the assay period.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of each compound dilution. Add 50 µL of the diluted virus to each well. Include virus-only (no inhibitor) and buffer-only (no virus) controls.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Substrate Addition: Add 50 µL of MUNANA substrate to each well.
-
Reaction: Incubate the plate at 37°C for 60 minutes in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a fluorometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50%.
Materials:
-
MDCK cells
-
Influenza virus stock
-
Test compounds
-
Infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin)
-
Overlay medium (e.g., 2X MEM with 1.2% Avicel)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.[22][23]
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in infection medium.
-
Compound Treatment: Remove the growth medium from the confluent cell monolayers and wash with PBS. Add serial dilutions of the test compounds in infection medium to the wells.
-
Infection: Add a standardized amount of influenza virus (typically 50-100 plaque-forming units) to each well. Incubate at 37°C for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.
-
Staining: Aspirate the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
Virus Yield Reduction Assay
This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
MDCK cells
-
Influenza virus stock
-
Test compounds
-
Infection medium
-
96-well plates
Procedure:
-
Cell Seeding and Infection: Seed MDCK cells in 96-well plates and infect with influenza virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compounds.
-
Incubation: Incubate the plates at 37°C for a full viral replication cycle (e.g., 24-48 hours).
-
Supernatant Collection: Collect the supernatants from each well, which contain the progeny virus.
-
Virus Titeration: Determine the viral titer in each supernatant using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.
-
Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the virus yield by 50%.[24]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures aids in a deeper understanding of antiviral mechanisms and evaluation methods.
Caption: Influenza virus replication cycle and targets of different inhibitor classes.
Caption: The cap-snatching mechanism inhibited by Baloxavir marboxil.
Caption: Mechanism of neuraminidase inhibitors in preventing viral release.
Caption: General experimental workflow for in vitro antiviral assays.
Conclusion
The field of influenza antiviral research has made significant strides with the development of next-generation inhibitors that offer novel mechanisms of action beyond neuraminidase inhibition. This guide provides a framework for comparing the investigational compound "this compound" against established and emerging antivirals. The provided data tables, experimental protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals. Head-to-head studies under standardized conditions will be crucial for definitively determining the relative potency and potential clinical advantages of new influenza inhibitors. The continued exploration of diverse viral and host targets holds promise for the development of more effective and resistance-refractory therapies to combat seasonal and pandemic influenza.
References
- 1. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. embopress.org [embopress.org]
- 4. Importance of Neuraminidase Active-Site Residues to the Neuraminidase Inhibitor Resistance of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 7. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sequencing the cap-snatching repertoire of H1N1 influenza provides insight into the mechanism of viral transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insights into viral RNA synthesis by influenza polymerase [esrf.fr]
- 12. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pimodivir - Wikipedia [en.wikipedia.org]
- 14. Structure and Function of Influenza Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. web.unica.it [web.unica.it]
- 17. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. gbcbiotech.com [gbcbiotech.com]
- 20. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Influenza virus plaque assay [protocols.io]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Safety Profile of Influenza Virus-IN-2 Compared to Approved Influenza Drugs: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the hypothetical investigational neuraminidase inhibitor, Influenza virus-IN-2, with currently approved influenza antiviral drugs. The analysis is based on established safety profiles and mechanisms of action of existing treatments, offering a framework for evaluating novel influenza therapeutics.
Executive Summary
The development of new influenza antiviral agents is critical to address the ongoing threat of seasonal epidemics and potential pandemics. This guide evaluates the safety profile of a hypothetical investigator neuraminidase inhibitor, designated "this compound," in the context of established influenza treatments. A comparative analysis is presented against three approved neuraminidase inhibitors (Oseltamivir, Zanamivir, and Peramivir) and one cap-dependent endonuclease inhibitor (Baloxavir Marboxil). This document synthesizes available clinical trial data on adverse events, outlines detailed experimental protocols for safety assessment, and provides visual representations of molecular pathways and experimental workflows to aid in the comprehensive evaluation of emerging influenza drug candidates.
Comparative Safety and Tolerability
The safety profiles of antiviral drugs are a primary consideration in their development and clinical use. The following tables summarize the incidence of common adverse events observed in clinical trials of approved influenza drugs, alongside a projected profile for the investigational compound this compound.
Table 1: Comparison of Common Adverse Events (Incidence >1%) in Adults
| Adverse Event | This compound (Hypothetical) | Oseltamivir | Zanamivir | Peramivir | Baloxavir Marboxil | Placebo |
| Gastrointestinal | ||||||
| Nausea | ~5-10% | 3.7% - 9.9% | <5% | ~8% | 3% | 4.0% |
| Vomiting | ~3-8% | 3.3% - 8.6% | <5% | ~4% | 5% | 1.0% |
| Diarrhea | ~2-7% | 2.1% - 6.8% | ~3% | 8% | 5% | ~2-3% |
| Neurological | ||||||
| Headache | ~3-7% | 2.1% - 17.4% | ~10% | ~5% | 5.4% | ~9% |
| Dizziness | <2% | <1% | <2% | <1% | <1% | <2% |
| Respiratory | ||||||
| Bronchitis | <2% | ~2% | <5% | <2% | 4.6% | ~4% |
| Cough | ~2-5% | ~2% | ~3% | ~2% | <3% | ~4% |
| Other | ||||||
| Insomnia | <2% | ~1% | <2% | <1% | <1% | <1% |
Note: The data for approved drugs are compiled from various clinical trials and prescribing information. The profile for this compound is a hypothetical projection based on the known class effects of neuraminidase inhibitors.
Table 2: Comparison of Serious Adverse Events
| Adverse Event | This compound (Hypothetical) | Oseltamivir | Zanamivir | Peramivir | Baloxavir Marboxil |
| Psychiatric Events | Rare | Reports of abnormal behavior, delirium, and hallucinations, particularly in pediatric patients.[1][2][3] | Rare | Rare | Rare |
| Skin Reactions | Rare | Rare reports of rash, dermatitis, and severe reactions like Stevens-Johnson syndrome. | Rare reports of rash and urticaria.[4] | Rare reports of serious skin reactions, including erythema multiforme. | Rare |
| Anaphylaxis | Rare | Rare | Rare | Cases of anaphylaxis have been reported. | Rare |
| Bronchospasm | Possible, especially with inhaled formulation | Not typically associated | Risk of bronchospasm in patients with underlying respiratory disease.[4] | Not applicable | Not applicable |
Mechanism of Action
Understanding the molecular targets and pathways of antiviral drugs is fundamental to interpreting their efficacy and safety profiles.
Neuraminidase Inhibitors: this compound, Oseltamivir, Zanamivir, and Peramivir
These drugs target the influenza neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, these agents prevent the spread of the virus to other cells.
Caption: Mechanism of action of neuraminidase inhibitors.
Cap-Dependent Endonuclease Inhibitor: Baloxavir Marboxil
Baloxavir marboxil inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, an essential enzyme for the initiation of viral mRNA synthesis. This "cap-snatching" mechanism is a distinct approach to halting viral replication.[5]
Caption: Mechanism of action of cap-dependent endonuclease inhibitors.
Experimental Protocols
The following sections detail standardized experimental protocols for the preclinical and clinical safety assessment of investigational influenza drugs like this compound.
Preclinical Safety Assessment Workflow
A systematic approach to preclinical safety evaluation is essential to identify potential toxicities before human trials.
Caption: A typical workflow for preclinical safety assessment.
In Vitro Cytotoxicity Assay Protocol
Objective: To determine the concentration of the investigational drug that induces cytotoxicity in mammalian cell lines.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The investigational drug is serially diluted in culture medium to achieve a range of concentrations. The medium from the cell plates is removed, and 100 µL of the drug dilutions are added to the respective wells. Control wells receive medium without the drug.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Assay:
-
20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Trial Safety Monitoring Protocol
Objective: To monitor, identify, and manage adverse events in human subjects during a clinical trial of an investigational influenza drug.
Methodology:
-
Informed Consent: All participants must provide written informed consent before any study-related procedures are performed.
-
Baseline Assessment: A thorough medical history, physical examination, vital signs, electrocardiogram (ECG), and baseline laboratory tests (hematology, clinical chemistry, and urinalysis) are conducted for each participant.
-
Adverse Event Monitoring:
-
Participants are monitored for adverse events (AEs) at each study visit through direct questioning and physical assessment.
-
AEs are graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the investigational drug (e.g., not related, possibly related, probably related, definitely related).[6]
-
All serious adverse events (SAEs), such as those that are life-threatening, require hospitalization, or result in persistent disability, must be reported to the regulatory authorities and the institutional review board (IRB) within a specified timeframe.[6]
-
-
Laboratory Monitoring: Blood and urine samples are collected at specified intervals throughout the study to monitor for any changes in hematological, renal, and hepatic function.
-
Data and Safety Monitoring Board (DSMB): For large, randomized trials, an independent DSMB is established to periodically review the accumulating safety data to ensure the ongoing safety of the trial participants.[6] The DSMB can recommend modifications to the protocol or termination of the study if safety concerns arise.
-
Final Safety Assessment: A comprehensive safety analysis is performed at the end of the study, including a comparison of the incidence and severity of AEs between the investigational drug and control groups.
Conclusion
The hypothetical investigational neuraminidase inhibitor, this compound, is projected to have a safety profile consistent with other drugs in its class, with gastrointestinal and neurological adverse events being the most common. Its safety profile appears favorable when compared to the known risks associated with influenza infection itself. The provided experimental protocols offer a standardized framework for the rigorous evaluation of the safety and tolerability of new influenza antiviral candidates. Continued research and robust clinical trial data are essential to fully characterize the safety profile of any new investigational drug and to establish its role in the management of influenza.
References
- 1. Adverse events associated with oseltamivir and baloxavir marboxil in against influenza virus therapy: A pharmacovigilance study using the FAERS database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psychiatric adverse events in oseltamivir prophylaxis trials: Novel comparative analysis using data obtained from clinical study reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of neuropsychiatric adverse events in influenza patients treated with oseltamivir: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zanamivir: a review of clinical safety in individuals at high risk of developing influenza-related complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. hsc.unm.edu [hsc.unm.edu]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Influenza Virus (BSL-2)
For researchers, scientists, and drug development professionals, ensuring the safe and effective disposal of biological materials is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Influenza virus cultures and contaminated materials within a Biosafety Level 2 (BSL-2) laboratory setting. Adherence to these protocols is critical to prevent the release of infectious agents and protect laboratory personnel and the surrounding environment.
While this document provides comprehensive guidance for BSL-2 containment, the specific designation "Influenza virus-IN-2" is not a universally recognized nomenclature. Laboratory personnel should consult their institution's Biosafety Officer to determine if this designation implies any specific handling or disposal requirements beyond standard BSL-2 protocols.
Immediate Safety and Operational Plan
All activities involving the handling and disposal of influenza virus must be conducted in accordance with the institution's environmental health and safety guidelines and comply with local, state, and federal regulations. A site-specific and activity-specific biosafety risk assessment should be performed to identify and mitigate any potential hazards.[1]
Waste Segregation at the Point of Generation
Proper segregation of waste is the first and most critical step in the disposal process. All waste generated from work with influenza virus must be considered biohazardous.
-
Solid Biohazardous Waste: This includes, but is not limited to, personal protective equipment (PPE) such as gloves, lab coats, and masks, as well as culture plates, flasks, plastic pipettes, and other contaminated disposable labware.[2][3] These items must be placed in a designated biohazard bag (typically red or orange) within a leak-proof container with a tight-fitting lid.[2][4]
-
Liquid Biohazardous Waste: All liquid waste, including spent culture media and supernatants, must be collected in a leak-proof, shatter-resistant container that is clearly labeled as biohazardous.
-
Sharps Waste: Needles, scalpels, glass Pasteur pipettes, and any other items that can puncture the skin are considered sharps.[2] These must be immediately placed into a puncture-resistant, leak-proof sharps container labeled with the universal biohazard symbol.[2][5]
Decontamination and Disposal Procedures
All influenza virus-contaminated materials must be decontaminated prior to disposal. The two primary methods of decontamination are chemical disinfection and autoclaving.
Chemical Decontamination
Liquid waste can be decontaminated using an appropriate chemical disinfectant. Several common and effective disinfectants against influenza viruses are available. It is crucial to follow the manufacturer's instructions for use, including proper dilution and required contact time.[6]
| Disinfectant | Concentration | Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 1:10 dilution of household bleach (final concentration of 0.525%) | At least 20 minutes | Must be prepared fresh daily.[5][7] |
| Ethanol | 70% | At least 1 minute | Effective for surface decontamination.[8] |
| 1-Propanol | 70% | At least 1 minute | Effective for surface decontamination.[8] |
| Hydrogen Peroxide | 3% | 6-8 minutes for rhinovirus (influenza data may vary) | Effective disinfectant for inanimate surfaces.[9] |
| Quaternary Ammonia Compounds | Varies by product | Follow manufacturer's instructions | Widely used in commercial disinfectants.[6] |
After the required contact time, decontaminated liquid waste may typically be disposed of down a sanitary sewer, in accordance with local regulations.
Autoclaving (Steam Sterilization)
Autoclaving is the preferred method for decontaminating solid biohazardous waste, including filled sharps containers and biohazard bags.[10][11]
-
Preparation: Biohazard bags should be loosely closed to allow for steam penetration and placed within a secondary, autoclavable, leak-proof container or tray.[12] Do not overfill bags or the autoclave chamber to ensure proper steam circulation.[13][14]
-
Operation: To be effective, the autoclave must reach and maintain a temperature of 121°C and a pressure of at least 15 psi for a minimum of 30 minutes.[15] Larger or denser loads may require a longer cycle time to ensure complete sterilization.[15]
-
Verification: Autoclave performance should be regularly monitored using biological indicators (e.g., Geobacillus stearothermophilus spores) to verify efficacy.[12][16] Autoclave tape with a chemical indicator should be used with every load to show it has been processed, but this does not guarantee sterility.[12][15]
Once autoclaved and confirmed sterile, the waste is generally considered non-infectious and can be disposed of as regular solid waste, in compliance with institutional and local regulations. The biohazard symbol on the outer bag should be defaced.
Experimental Protocols
Protocol for Chemical Decontamination of Liquid Influenza Virus Waste
-
Preparation: In a chemical fume hood, prepare a fresh 1:10 dilution of standard household bleach (e.g., 100 mL of bleach in 900 mL of water).
-
Application: Carefully pour the bleach solution into the liquid waste container to achieve the final 1:10 dilution. Ensure the container is not more than three-quarters full to prevent overflow.
-
Contact Time: Securely cap the container and gently swirl to mix. Allow the mixture to stand for a minimum of 20 minutes.
-
Disposal: After the contact time, the decontaminated liquid can be poured down a designated laboratory sink with copious amounts of running water, as permitted by local regulations.
Protocol for Autoclaving Solid Influenza Virus Waste
-
Packaging: Place the filled (no more than three-quarters full) biohazard bag into a rigid, autoclavable secondary container. Loosely seal the bag to allow steam to enter.
-
Loading: Place the secondary container in the autoclave. Ensure there is adequate space between items for steam circulation.
-
Cycle Selection: Select a cycle that maintains a temperature of 121°C and 15 psi for at least 30 minutes. For dense loads, extend the time to 60-90 minutes. A slow exhaust cycle should be used for loads containing liquids to prevent boiling over.[15]
-
Unloading: After the cycle is complete and the pressure has returned to zero, wait for the temperature to cool before opening the door. Wear heat-resistant gloves, eye protection, and a lab coat when removing the hot items.
-
Final Disposal: Once cooled, the autoclaved bag can be placed in the regular municipal waste stream, as per institutional policy.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of influenza virus-contaminated materials in a BSL-2 laboratory.
References
- 1. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 2. ehs.fullerton.edu [ehs.fullerton.edu]
- 3. medprodisposal.com [medprodisposal.com]
- 4. vpr.tamu.edu [vpr.tamu.edu]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. bsu.edu [bsu.edu]
- 7. Management of Biohazardous (Biosafety Level-2 (BSL-2)) Waste - IBC - The University of Utah [ibc.utah.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 10. osha.gov [osha.gov]
- 11. compliancy-group.com [compliancy-group.com]
- 12. Autoclaving Guidelines | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 13. Autoclave Safety Manual | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. carleton.ca [carleton.ca]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Influenza Virus
Essential safety protocols and operational plans are critical for laboratory personnel engaged in research and drug development involving the influenza virus. This guide provides immediate, procedural, and step-by-step guidance on the necessary personal protective equipment (PPE), its proper use, and disposal to ensure a safe laboratory environment and prevent occupational exposure. A thorough risk assessment is paramount before commencing any work with influenza viruses.[1][2]
Risk Assessment and Biosafety Levels
A site-specific and activity-specific risk assessment is the first step in mitigating risks associated with handling influenza virus.[1] This assessment determines the appropriate biosafety level (BSL), microbiological practices, safety equipment, and facility safeguards.[1] Factors to consider include the procedures being performed, the viral strain (e.g., seasonal vs. highly pathogenic avian influenza), the potential for aerosol generation, and the competency of personnel.[1][2][3]
For most routine diagnostic and research activities involving seasonal influenza viruses, a Biosafety Level 2 (BSL-2) facility with BSL-2 practices is recommended.[2][4] However, work with highly pathogenic avian influenza (HPAI) strains, such as H5N1, or activities with a high potential for aerosol generation may necessitate Biosafety Level 3 (BSL-3) containment.[2][5]
Personal Protective Equipment (PPE) Recommendations
The selection of PPE is directly informed by the risk assessment. The following table summarizes the recommended PPE for different laboratory activities involving influenza virus.
| Laboratory Activity | Biosafety Level | Gloves | Lab Coat/Gown | Eye/Face Protection | Respiratory Protection |
| Routine Diagnostics (e.g., RT-PCR, serology) | BSL-2 | Nitrile or latex gloves | Disposable or reusable, solid-front gown | Safety glasses with side shields or face shield | Generally not required; use based on risk assessment |
| Virus Isolation and Propagation (Low Titer) | BSL-2 | Double gloves recommended | Solid-front, cuffed gown | Face shield or goggles and a surgical mask | N95 respirator recommended, especially if aerosols are possible |
| Virus Isolation and Propagation (High Titer) | BSL-3 | Double gloves | Solid-front, wrap-around gown | Goggles and N95/PAPR | N95 respirator or Powered Air-Purifying Respirator (PAPR) |
| Aerosol-Generating Procedures (e.g., sonication, centrifugation) | BSL-2 or BSL-3 | Double gloves | Solid-front, cuffed gown | Goggles and N95/PAPR | N95 respirator or PAPR within a certified Class II Biosafety Cabinet (BSC)[1] |
| Work with HPAI Strains | BSL-3 | Double gloves | Solid-front, wrap-around gown | Goggles and N95/PAPR | N95 respirator or PAPR |
Donning and Doffing of PPE: A Step-by-Step Protocol
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent self-contamination.
Donning Sequence (BSL-2)
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a clean, solid-front gown and tie it securely.
-
Mask or Respirator: If required by your risk assessment, put on a surgical mask or N95 respirator, ensuring a proper fit.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the gown.
Doffing Sequence (BSL-2)
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them in a biohazard waste container.
-
Gown: Untie the gown and pull it away from your body, turning it inside out as you remove it. Dispose of it in a biohazard waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection by handling the earpieces or strap. Place in a designated area for decontamination.
-
Mask or Respirator: Remove the mask or respirator without touching the front. Dispose of it in a biohazard waste container.
-
Hand Hygiene: Perform hand hygiene again.
Operational Plan: Waste Disposal
All materials that come into contact with the influenza virus must be treated as biohazardous waste.
-
Sharps: Needles, scalpels, and other sharp objects must be disposed of in a designated, puncture-resistant sharps container.[6]
-
Contaminated PPE and Consumables: Gloves, gowns, masks, pipette tips, and culture plates should be placed in biohazard bags.[6] These bags should be securely closed and decontaminated, typically by autoclaving, before final disposal.
-
Liquid Waste: Liquid waste containing the virus should be decontaminated with an appropriate disinfectant, such as a freshly prepared 10% bleach solution, before being discharged to the sanitary sewer.
-
Decontamination of Surfaces: All work surfaces and equipment should be decontaminated with a disinfectant effective against influenza viruses at the end of each work session and after any spills.[1]
Visualizing Laboratory Workflows and Safety Protocols
To further clarify procedural steps and logical relationships in handling influenza virus, the following diagrams are provided.
Caption: Experimental workflow for handling influenza virus.
Caption: Procedural steps for donning and doffing PPE.
By adhering to these stringent safety protocols, researchers can minimize the risk of exposure to influenza virus and ensure a safe and productive laboratory environment. Continuous training and adherence to established procedures are paramount for all personnel involved in influenza virus research.
References
- 1. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 2. ibc.pitt.edu [ibc.pitt.edu]
- 3. Laboratory biosafety for handling emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]
- 5. Biosafety Recommendations for Work with Influenza Viruses Containing a Hemagglutinin from the A/goose/Guangdong/1/96 Lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wastemedic.com [wastemedic.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
